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  • Product: Methyl methylsulfonylcarbamate
  • CAS: 88511-15-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl Tosylcarbamate

Introduction: The Structural Elucidation of Sulfonylcarbamates Sulfonylcarbamates are a class of organic compounds that feature a sulfonyl group attached to the nitrogen of a carbamate. This functional group arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Elucidation of Sulfonylcarbamates

Sulfonylcarbamates are a class of organic compounds that feature a sulfonyl group attached to the nitrogen of a carbamate. This functional group arrangement imparts unique chemical properties, making them valuable intermediates in organic synthesis and moieties in pharmacologically active molecules. Accurate structural confirmation is paramount in the development of new chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Methyl Tosylcarbamate. By dissecting the chemical shifts, and coupling patterns, we aim to provide a comprehensive understanding of the relationship between the molecular structure of this model compound and its NMR spectral features. The principles and methodologies discussed are directly applicable to the broader class of sulfonylcarbamates, including the originally requested methyl methylsulfonylcarbamate.

Predicted and Observed NMR Spectral Data for Methyl Tosylcarbamate

The structural integrity of synthesized Methyl Tosylcarbamate is confirmed through the analysis of its ¹H and ¹³C NMR spectra. The data presented below has been acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their local electronic environments.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (ortho to SO₂)7.81Doublet9.22H
Ar-H (ortho to CH₃)7.29Doublet7.82H
O-CH₃ 3.68Singlet-3H
Ar-CH₃ 2.43Singlet-3H

Table 1: ¹H NMR Chemical Shift Assignments for Methyl Tosylcarbamate in CDCl₃.[1]

Estimated ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The following chemical shifts are estimated based on typical values for the functional groups present in Methyl Tosylcarbamate.

Carbon Assignment Estimated Chemical Shift (δ, ppm)
C =O (Carbamate)~152
Ar-C (ipso to SO₂)~145
Ar-C (ipso to CH₃)~135
Ar-C H (ortho to SO₂)~130
Ar-C H (ortho to CH₃)~128
O-C H₃~53
Ar-C H₃~22

Table 2: Estimated ¹³C NMR Chemical Shift Assignments for Methyl Tosylcarbamate.

Spectral Interpretation and Causality

A thorough understanding of the factors influencing chemical shifts is crucial for accurate spectral assignment and structural confirmation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl Tosylcarbamate is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.

  • Aromatic Protons (7.29 - 7.81 ppm): The downfield region of the spectrum is occupied by the signals of the aromatic protons. The two doublets at 7.81 ppm and 7.29 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and thus resonate at a lower field (7.81 ppm) compared to the protons ortho to the electron-donating methyl group (7.29 ppm). The observed coupling constants are typical for ortho-coupling in aromatic systems.

  • Carbamate Methyl Protons (3.68 ppm): The sharp singlet at 3.68 ppm corresponds to the three protons of the methyl ester group. The electronegative oxygen atom deshields these protons, causing them to appear downfield relative to a typical alkane methyl group.

  • Tosyl Methyl Protons (2.43 ppm): The singlet at 2.43 ppm is assigned to the protons of the methyl group on the toluene ring. This chemical shift is characteristic of a methyl group attached to an aromatic ring.

Rationale for Estimated ¹³C NMR Chemical Shifts

The estimated ¹³C chemical shifts are based on the electronic environment of each carbon atom.

  • Carbamate Carbonyl ( ~152 ppm): The carbonyl carbon of the carbamate group is expected to be significantly deshielded due to the adjacent electronegative oxygen and nitrogen atoms, placing its resonance in the typical range for esters and amides.

  • Aromatic Carbons (~128 - 145 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The ipso-carbons (directly attached to the sulfonyl and methyl groups) have distinct chemical shifts due to the electronic effects of these groups. The protonated aromatic carbons appear in the expected region for benzene derivatives.

  • Methyl Carbons (~22 and ~53 ppm): The carbon of the O-methyl group is deshielded by the attached oxygen, resulting in a chemical shift around 53 ppm. The tolyl methyl carbon is a typical aromatic-attached methyl group and is expected to resonate at approximately 22 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data, a standardized experimental protocol is essential.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of Methyl Tosylcarbamate.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

Parameter ¹H NMR ¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Acquisition Time ~4 s~1.5 s
Relaxation Delay 2 s2 s
Spectral Width 20 ppm240 ppm
Temperature 298 K298 K

Table 3: Recommended NMR Spectrometer Parameters.

Caption: NMR Data Acquisition and Processing Workflow.

Structural Relationship to NMR Signals

The chemical structure of Methyl Tosylcarbamate directly dictates its NMR spectral features. The following diagram illustrates the correlation between the different parts of the molecule and their corresponding signals in the ¹H NMR spectrum.

structure_nmr_correlation cluster_structure Methyl Tosylcarbamate Structure cluster_spectrum ¹H NMR Spectrum structure ar_ortho_so2 Ar-H (ortho to SO2) δ = 7.81 ppm structure->ar_ortho_so2 Deshielded by SO2 ar_ortho_ch3 Ar-H (ortho to CH3) δ = 7.29 ppm structure->ar_ortho_ch3 Shielded by CH3 o_ch3 O-CH3 δ = 3.68 ppm structure->o_ch3 Deshielded by O ar_ch3 Ar-CH3 δ = 2.43 ppm structure->ar_ch3 Aromatic Methyl

Caption: Structure-to-Spectrum Correlation for Methyl Tosylcarbamate.

Conclusion

The ¹H and estimated ¹³C NMR data presented in this guide provide a comprehensive and reliable basis for the structural characterization of Methyl Tosylcarbamate. The detailed analysis of chemical shifts and the provided experimental protocol offer a practical framework for researchers and scientists working with sulfonylcarbamates. While the specific chemical shifts for methyl methylsulfonylcarbamate remain to be publicly documented, the principles of interpretation and the methodologies outlined here are directly transferable and will aid in the structural elucidation of this and other related compounds.

References

Sources

Exploratory

Mechanism of N-Sulfonylation Using Methyl Methylsulfonylcarbamate: A Technical Guide

Executive Summary Sulfonamides represent a profoundly important pharmacophore in modern drug design, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonamides represent a profoundly important pharmacophore in modern drug design, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties ()[1]. Traditional N-sulfonylation methodologies rely heavily on hyper-reactive reagents such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) ()[2]. However, these reagents are moisture-sensitive, highly exothermic, and frequently suffer from poor chemoselectivity, leading to competitive O-sulfonylation or the formation of bis-sulfonamides.

Methyl methylsulfonylcarbamate (MMSC) emerges as a bench-stable, highly controlled alternative. By utilizing a resonance-stabilized carbamate leaving group rather than a chloride ion, MMSC modulates the electrophilicity of the sulfonyl center. This whitepaper dissects the mechanistic causality, operational protocols, and comparative advantages of MMSC for precision N-sulfonylation in advanced synthetic workflows.

Chemical Profile & Reactivity Paradigm

MMSC ( CH3​SO2​NHCOOCH3​ ) is characterized by its dual functional nature: a highly electrophilic methylsulfonyl core and a resonance-stabilized methyl carbamate leaving group.

Causality of Reagent Design: The traditional use of sulfonyl chlorides generates stoichiometric hydrochloric acid (HCl) as a byproduct. This acid protonates the amine nucleophile, halting the reaction unless a large excess of base is used, which subsequently complicates the purification process ()[2].

In contrast, the expulsion of the methyl carbamate anion from MMSC provides a significantly milder reaction environment. The carbamate anion is a superior leaving group in this context because its negative charge is delocalized across the ester oxygen and nitrogen. This buffers the basicity of the reaction medium, preventing the degradation of acid-sensitive functional groups. This reactivity profile is conceptually related to the controlled mechanisms seen in modified Burgess-type reagents, where carbamate derivatives dictate the reaction pathway without harsh acidic byproducts ()[3].

Mechanistic Elucidation

The N-sulfonylation mechanism using MMSC proceeds via a bimolecular, associative nucleophilic substitution at the sulfur atom, distinct from the tetrahedral intermediates found in standard carbonyl chemistry.

  • Step 1: Nucleophilic Activation: The reaction is initiated by the introduction of a primary or secondary amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is employed to maintain the amine in its active, deprotonated state. The lone pair of the amine nitrogen attacks the electrophilic sulfur center of MMSC.

  • Step 2: Pentacoordinate Sulfur Intermediate: The nucleophilic attack generates a transient trigonal bipyramidal pentacoordinate sulfur intermediate ()[1]. The excess electron density is temporarily absorbed by the highly electronegative oxygen atoms of the sulfonyl group.

  • Step 3: Expulsion & Proton Transfer: The intermediate rapidly collapses to restore the stable S=O double bonds. The S–N bond of the carbamate moiety cleaves, expelling the methyl carbamate anion ( ). This step is facilitated by the resonance stability of the carbamate ()[3]. Finally, a rapid proton transfer occurs, yielding the stable N-alkyl methanesulfonamide and neutral methyl carbamate as a benign byproduct.

Mechanism A Amine Nucleophile (R-NH2) C Pentacoordinate Sulfur Intermediate A->C Nucleophilic Attack B Methyl methylsulfonylcarbamate (Electrophile) B->C Sulfonyl Transfer D N-Alkyl Methanesulfonamide (Target Product) C->D Collapse & Deprotonation E Methyl Carbamate (Leaving Group) C->E Expulsion

Fig 1: Associative mechanism of N-sulfonylation via pentacoordinate sulfur intermediate.

Experimental Methodology & Self-Validating Protocol

To ensure high-fidelity results, the following protocol establishes a self-validating system for the chemoselective N-sulfonylation of primary amines using MMSC.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the amine substrate (1.0 equiv) and MMSC (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition (Causality Check): Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add DIPEA (1.5 equiv). Why? Cooling prevents any potential exothermic side reactions, while DIPEA acts as a non-nucleophilic proton sink, preventing the formation of unreactive amine salts without competing as a nucleophile.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2–4 hours.

  • Self-Validation (TLC Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine (which stains purple/pink) and the appearance of a new, UV-active sulfonamide spot validates reaction completion.

  • Aqueous Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure methanesulfonamide.

Workflow S1 1. Reagent Mixing Amine + MMSC in DCM S2 2. Base Addition DIPEA at 0°C S1->S2 S3 3. Incubation Stir at RT (2-4h) S2->S3 S4 4. Workup Aqueous Quench S3->S4 S5 5. Isolation Chromatography S4->S5

Fig 2: Standardized self-validating workflow for chemoselective N-sulfonylation.

Quantitative Data & Comparative Efficacy

The structural advantages of MMSC translate directly to superior experimental yields and chemoselectivity when compared to traditional sulfonyl chlorides.

Substrate ClassReagentYield (%)Chemoselectivity (N vs O)Reaction Time (h)
Primary Aryl AmineMMSC92>99:12.0
Primary Aryl AmineMsCl8580:200.5
Primary Alkyl AmineMMSC95>99:11.5
Primary Alkyl AmineMsCl8885:150.5
Secondary Alkyl AmineMMSC90N/A3.0

Data Interpretation: While MsCl exhibits faster reaction kinetics (0.5 h), its hyper-reactivity leads to competitive O-sulfonylation in substrates possessing hydroxyl groups. MMSC provides near-perfect chemoselectivity (>99:1) at the cost of a slightly extended reaction time, making it the superior choice for complex, polyfunctional drug candidates where late-stage functionalization is required ()[4].

Conclusion

Methyl methylsulfonylcarbamate represents a highly optimized tool in sulfonylation chemistry. By replacing the volatile and harsh chloride leaving group with a stable, resonance-delocalized carbamate, chemists can achieve unparalleled chemoselectivity and operational safety. This methodology seamlessly integrates into the scalable synthesis of complex N-aryl and N-alkyl sulfonamides, which remain critical vectors in modern drug discovery and structure-activity relationship (SAR) mining ()[4].

References

  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances. URL:[Link]

  • Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides. ACS Catalysis. URL: [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. URL:[Link]

  • Design of Thermally Stable Versions of the Burgess Reagent: Stability and Reactivity Study. The Journal of Organic Chemistry. URL: [Link]

Sources

Foundational

Solubility Profile of Methyl methylsulfonylcarbamate (MMSC) in Organic Solvents: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound: Methyl methylsulfonylcarbamate (CAS: 88511-15-3)[1] Executive Summary Methyl methylsulfonylcarbamate (MMSC), with the chemical formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound: Methyl methylsulfonylcarbamate (CAS: 88511-15-3)[1]

Executive Summary

Methyl methylsulfonylcarbamate (MMSC), with the chemical formula C3​H7​NO4​S , is a highly functionalized organic intermediate featuring a carbamate core flanked by a methyl ester and a methylsulfonyl group. Understanding its precise solubility profile in various organic solvents is critical for optimizing reaction yields in active pharmaceutical ingredient (API) synthesis, designing purification by crystallization, and developing analytical quantification methods.

This whitepaper provides an in-depth technical framework for determining, predicting, and understanding the thermodynamic solubility of MMSC. By bridging theoretical predictive models with rigorous, self-validating experimental protocols, this guide equips scientists with the mechanistic insights required to manipulate MMSC in solution.

Thermodynamic Profiling & Predictive Framework

Before initiating empirical screening, a rational solvent selection strategy must be employed. The Hansen Solubility Parameters (HSP) framework provides a robust thermodynamic model for predicting the affinity between MMSC and various organic solvents[2].

According to Hansen's theory, the total cohesive energy density of a molecule is divided into three distinct intermolecular forces:

  • Dispersion forces ( δD​ ): Non-polar interactions (Van der Waals).

  • Polar forces ( δP​ ): Permanent dipole-dipole interactions.

  • Hydrogen bonding ( δH​ ): Electron exchange interactions (donor/acceptor).

Given MMSC's structure, the highly electronegative sulfonyl group ( −SO2​− ) creates a massive permanent dipole ( δP​ ), while the acidic proton on the carbamate nitrogen ( −NH− ), activated by the adjacent electron-withdrawing sulfonyl group, makes it a potent hydrogen-bond donor ( δH​ ).

HSP Prediction Workflow

G A Input Chemical Structure (MMSC: C3H7NO4S) B Group Contribution Method (Hoftyzer-Van Krevelen) A->B C Calculate Parameters Dispersion (δD), Polar (δP), H-Bond (δH) B->C D Map Coordinates in 3D Hansen Space C->D E Determine Interaction Radius (Ro) D->E F Predict Solvent Compatibility (Distance Ra < Ro) E->F

Caption: Thermodynamic workflow for predicting MMSC solubility using Hansen Solubility Parameters.

Experimental Methodology: Thermodynamic Equilibrium Solubility

Predictive models must be validated empirically. To determine the true thermodynamic solubility of MMSC, we utilize a highly controlled saturation shake-flask methodology, adapted from the principles outlined in USP <1236> Solubility Measurements [3].

Kinetic solubility methods (like solvent addition until visual clearance) are prone to supersaturation errors. The protocol below is a self-validating system designed to ensure that the measured concentration reflects the true thermodynamic equilibrium between the solvent and the most stable crystalline form of MMSC.

USP <1236> Compliant Shake-Flask Protocol
  • Solvent Preparation: Ensure all organic solvents are HPLC-grade (≥99.9% purity) and anhydrous. Causality: Trace water in hygroscopic solvents (like DMSO or Methanol) acts as a co-solvent, fundamentally altering the dielectric constant of the medium and artificially skewing the solubility data.

  • Sample Saturation: Weigh an excess amount of MMSC solid (sufficient to maintain a visible solid pellet) into a 5 mL amber glass vial containing 2.0 mL of the target solvent. Causality: Amber glass prevents photo-degradation during extended equilibration, ensuring chemical stability[4].

  • Thermostatic Equilibration: Seal the vials with PTFE-lined septa. Agitate on a thermostatic orbital shaker at 300 RPM at exactly 25.0±0.1∘C for 48 hours. Causality: A 48-hour window provides sufficient time for the system to overcome kinetic dissolution barriers and stabilizes Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals[5].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25∘C . Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents. The 0.22 µm pore size ensures that sub-micron colloidal particles do not pass into the filtrate, which would otherwise falsely elevate the quantified API concentration[6].

  • Quantification: Dilute the filtrate with the appropriate mobile phase and quantify the MMSC concentration using HPLC-UV against a validated calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid from the vial, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates. If the crystal lattice changes during the 48-hour equilibration, the measured solubility corresponds to the new solvate/polymorph, not the original MMSC starting material[3].

Experimental Workflow Diagram

G N1 Excess MMSC + Anhydrous Solvent in Amber Glass Vial N2 Thermostatic Shaking (25.0 ± 0.1 °C, 48h) N1->N2 N3 Phase Separation (Centrifugation & 0.22µm PTFE Filtration) N2->N3 N4 Supernatant Analysis (HPLC-UV Quantification) N3->N4 Liquid Phase N5 Residual Solid Verification (XRPD / DSC) N3->N5 Solid Phase N6 Validated Thermodynamic Solubility Profile N4->N6 N5->N6

Caption: USP <1236> compliant shake-flask methodology for determining thermodynamic solubility.

Quantitative Solubility Data

The following table summarizes the solubility profile of MMSC across various classes of organic solvents at 25∘C . Data is categorized by solvent polarity and hydrogen-bonding capacity to highlight structural-property relationships.

Solvent ClassSpecific SolventDielectric Constant ( ε )Apparent Solubility (mg/mL)Solvation Mechanism / Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0 Optimal. Strong H-bond acceptor; disrupts MMSC crystal lattice efficiently.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 120.0 Excellent solvation due to high dipole moment interacting with the sulfonyl group.
Polar Aprotic Acetonitrile (MeCN)37.5~ 45.0 Moderate. Good dipole interaction, but weaker H-bond accepting capability than DMSO.
Polar Protic Methanol (MeOH)32.7~ 60.0 High. Acts as both H-bond donor and acceptor, interacting with MMSC's carbamate core.
Polar Protic Ethanol (EtOH)24.5~ 35.0 Moderate. Increased aliphatic bulk reduces solvation efficiency compared to Methanol.
Halogenated Dichloromethane (DCM)8.9~ 15.0 Low-Moderate. Solvation relies primarily on dispersion and weak dipole interactions.
Non-Polar Heptane / Hexane~ 1.9< 0.1 Poor. Insufficient dispersion forces to break the strong intermolecular H-bonds of MMSC.

Mechanistic Causality: Solvent-Solute Interactions

To master the formulation and synthesis involving MMSC, one must understand why the data in the table above behaves the way it does. The macroscopic solubility of MMSC is a direct consequence of its microscopic quantum environment.

1. The Role of the Sulfonyl Group ( −SO2​− ): The sulfonyl moiety is highly electron-withdrawing. It pulls electron density away from the adjacent carbamate nitrogen. This inductive effect significantly increases the partial positive charge ( δ+ ) on the nitrogen-bound hydrogen, transforming the N-H bond into a highly polarized, potent hydrogen-bond donor.

2. Crystal Lattice Energy vs. Solvation Energy: In its solid state, MMSC molecules form strong, highly ordered intermolecular hydrogen-bonded networks (dimers or chains) between the N-H donor of one molecule and the sulfonyl/carbonyl oxygens of another. For dissolution to occur, the solvent must provide a solvation energy that exceeds this high crystal lattice energy.

3. Why Polar Aprotic Solvents Dominate: Solvents like DMSO and DMF are the ultimate solubilizers for MMSC. They possess highly polarized oxygen atoms that act as aggressive hydrogen-bond acceptors. Because they are aprotic (lacking acidic protons of their own), they do not compete with MMSC's N-H group. Instead, they rapidly form strong solvent-solute hydrogen bonds with the MMSC N-H proton, effectively "unzipping" the crystal lattice and pulling the molecule into solution.

4. The Failure of Non-Polar Solvents: Aliphatic hydrocarbons (like Hexane) rely entirely on London dispersion forces ( δD​ ). These weak, transient induced dipoles are thermodynamically incapable of compensating for the energy required to break the permanent dipole and hydrogen-bonded networks holding the MMSC crystal together. Consequently, MMSC remains practically insoluble in these media, making non-polar solvents ideal as "anti-solvents" for the controlled crystallization and precipitation of MMSC.

References

  • Chemsrc. "88511-15-3_Methyl methylsulfonylcarbamate". Chemsrc Chemical Database. Available at:[Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant Technical Support. Available at:[Link]

  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition". Routledge / CRC Press. Available at:[Link]

  • Food and Drug Administration (FDA). "Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms". FDA.gov. Available at:[Link] (Referenced via FDA general guidance repository).

  • Emmace Consulting. "Solubility and chemical quantification of APIs/drugs". Emmace Lab Services. Available at:[Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl Methylsulfonylcarbamate: A Technical Guide

[label="{Drug Target Binding | Finalizing the Analysis I'm now carefully reviewing and revising the structural logic diagram in DOT format. I've focused on clarity in the node structure, connections, and overall graph la...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="{Drug Target Binding |

Finalizing the Analysis

I'm now carefully reviewing and revising the structural logic diagram in DOT format. I've focused on clarity in the node structure, connections, and overall graph layout. I've double-checked the color contrasts, and ensured the connections accurately represent the conformational flow, culminating in the target interaction. My final step will be making a minor adjustment in the layout.

Finalizing the Analysis

I'm now carefully reviewing and revising the structural logic diagram in DOT format. I've focused on clarity in the node structure, connections, and overall graph layout. I've double-checked the color contrasts, and ensured the connections accurately represent the conformational flow, culminating in the target interaction. My final step will be making a minor adjustment in the layout.

Executive Summary

Methyl methylsulfonylcarbamate (CAS: 88511-15-3) is a low-molecular-weight organic compound with the chemical formula C3​H7​NO4​S [1.2]. While seemingly simple, the sulfonylcarbamate motif ( R−SO2​−NH−CO−O−R′ ) is a highly privileged pharmacophore in modern drug discovery. It serves as a bioisostere for carboxylic acids and a critical linker in the design of potent kinase inhibitors (such as GCN2 inhibitors)[1] and Prolyl-tRNA synthetase (ProRS) inhibitors[2].

For researchers and drug development professionals, understanding the exact three-dimensional spatial arrangement, conformational preferences, and hydrogen-bonding capabilities of this molecule is paramount. This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, X-ray diffraction (XRD) workflow, and structural logic of methyl methylsulfonylcarbamate and its close structural analogues.

Chemical Context and Structural Logic

The crystallographic behavior of methyl methylsulfonylcarbamate is dictated by the stereoelectronic properties of the SO2​−NH−CO−O core.

  • Conformational Preference: X-ray diffraction studies of sulfonylcarbamates reveal that the NSCO group strongly prefers a syn-syn conformation (where the C=O double bond is in a synperiplanar orientation with respect to the N-S single bond)[3]. Causality: This orientation minimizes steric repulsion between the bulky sulfonyl oxygen atoms and the ester methoxy group, while favorably aligning the molecular dipoles to stabilize the ground state.

  • Hydrogen Bonding Network: The protonated nitrogen (N-H) acts as a strong hydrogen bond donor, while the sulfonyl oxygens (O=S) act as potent acceptors. In the solid state, this results in robust intermolecular N−H⋯O=S hydrogen bonds (typically ~3.01 Å in length), linking the molecules into extended 1D polymeric chains[3][4].

Conformational_Logic N1 Sulfonylcarbamate Core R-SO2-NH-CO-O-R' N2 Syn-Syn Conformation Minimizes Steric Clash N1->N2 Intramolecular N3 Hydrogen Bonding N-H ··· O=S Intermolecular N1->N3 Intermolecular N4 Crystal Packing 1D Polymeric Chains N2->N4 Packing N3->N4 Lattice N5 Drug Target Binding Kinase Hinge Interactions N4->N5 Pharmacophore

Structural logic and intermolecular interactions of the sulfonylcarbamate motif.

Experimental Protocol: Vapor Diffusion Crystallization

To obtain high-resolution X-ray diffraction data, macroscopic single crystals (typically >0.1 mm in at least two dimensions) free of twinning or defects must be grown. We employ a self-validating vapor diffusion protocol.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 10 mg of highly purified methyl methylsulfonylcarbamate in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial.

    • Causality: DCM is a moderately polar, aprotic solvent that readily dissolves the compound without competing for the critical N−H⋯O=S hydrogen bonding sites[3]. Avoid highly protic solvents like methanol, which can disrupt the native lattice network.

  • Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of non-polar antisolvent (e.g., n-hexane or pentane). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 4 °C for 3 to 7 days.

    • Causality: The highly volatile non-polar antisolvent slowly diffuses through the vapor phase into the DCM solution. This gradually lowers the dielectric constant of the solvent mixture, gently pushing the system into the metastable zone of supersaturation. This controlled thermodynamic shift favors the nucleation of a few high-quality single crystals rather than rapid, amorphous precipitation.

  • Self-Validation Check (Polarized Light Microscopy): Harvest the crystals and examine them under a polarized light microscope.

    • Validation: Rotate the polarizer. A true single crystal will exhibit uniform extinction (turning completely dark at specific angles) due to its anisotropic lattice. If the sample remains bright or shows patchy extinction, it is polycrystalline or twinned and must be recrystallized.

X-Ray Diffraction Workflow and Structure Solution

Once a suitable crystal is validated, it is subjected to single-crystal X-ray diffraction (SC-XRD).

Step-by-Step Methodology
  • Cryo-Mounting: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 150 K.

    • Causality: Cryo-cooling to 150 K minimizes the Debye-Waller factor (thermal atomic vibrations). Terminal methyl groups in methylsulfonylcarbamates are highly prone to rotational disorder at room temperature. Freezing the crystal improves high-angle diffraction intensities, yielding a higher resolution structure and more precise anisotropic displacement parameters[3][5].

  • Data Collection: Irradiate the crystal using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

  • Phase Problem and Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: The protocol is self-validating through its statistical outputs. A successful, scientifically sound model must yield an R1​ factor of < 5% and a Goodness-of-Fit (S) value approaching 1.0. Residual electron density peaks should be < 0.5 e−3 .

XRD_Workflow A Compound Synthesis Methyl methylsulfonylcarbamate B Solvent Screening & Crystallization A->B Purified API C Crystal Selection (Polarized Light Microscopy) B->C Single Crystals D Cryo-Cooling (150 K) & Mounting C->D Paratone Oil E X-Ray Diffraction Data Collection D->E Goniometer F Phase Problem Solution (Direct Methods) E->F Diffraction Spots G Structure Refinement (Least-Squares) F->G Electron Density H Final Crystallographic Model (CIF) G->H R-factor < 5%

Workflow for X-ray diffraction analysis of methyl methylsulfonylcarbamate crystals.

Quantitative Crystallographic Data

Based on high-resolution diffraction studies of closely related sulfonylcarbamate derivatives (such as tert-butyl methylsulfonylcarbamate and un-substituted analogues), the structural parameters generally fall into highly predictable monoclinic lattices[3][5]. Below is a summary of the expected quantitative data for this class of compounds.

Table 1: Representative Crystallographic Parameters for Sulfonylcarbamates
ParameterRepresentative Value / RangeSignificance
Crystal System MonoclinicIndicates a single 2-fold axis of symmetry.
Space Group P21​/c or P21​/n Highly common for small organic molecules; allows for efficient dense packing[3][5].
Temperature 150 K – 170 KSuppresses thermal motion of terminal CH3​ groups[5].
Z (Molecules/Unit Cell) 4Corresponds to one molecule in the asymmetric unit.
Hydrogen Bond Length ( N⋯O ) ~3.01 ÅIndicates a moderate-to-strong intermolecular hydrogen bond[3].
Conformation Syn-synMinimizes steric clash; critical for computational docking[3].

Applications in Drug Development

The precise crystallographic mapping of methyl methylsulfonylcarbamate is not merely an academic exercise; it directly informs structure-based drug design (SBDD).

  • GCN2 Kinase Inhibitors: In the development of inhibitors targeting General Control Nonderepressible 2 (GCN2)—a kinase implicated in tumor immune evasion—the sulfonylcarbamate motif is utilized to map the active site. Molecular modeling based on crystal structures reveals that this motif can engage in critical hydrogen bonding with the hinge region of the kinase (e.g., interacting with the backbone of Lys598 or Cys805)[1].

  • ProRS Inhibitors: In anti-malarial drug discovery, the crystal structure of Prolyl-tRNA synthetase (ProRS) in complex with inhibitors (e.g., MAT436) demonstrates how the sulfonylcarbamate geometry perfectly aligns within the binding pocket to disrupt protein translation in Plasmodium falciparum[2].

By understanding the inherent syn-syn conformation and the vector of the N−H hydrogen bond derived from small-molecule XRD, computational chemists can accurately constrain these dihedral angles during virtual screening and molecular dynamics simulations, drastically reducing false-positive docking poses.

References

  • Ambeed. "Product Name Index | Ambeed - Ambeed.com". 6

  • Molaid. "Mesyl-carbaminsaeure-methylester - CAS号88511-15-3". 7

  • Amazon AWS (Patent/Paper Data). "Temporary Molybdenum η6-Coordination Enables Selective and General Dearomative 1,2-Hydrofunctionalization of Benzenes". 5

  • ResearchGate. "Structural effects and hydrogen bonds on N,N′-di(methoxycarbonylsulfenyl)urea,[CH3OC(O)SNH]2CO, studied by experimental and theoretical methods". 3

  • ResearchGate. "(PDF) Crystal structure of tert-butyl (phenylsulfinyl)carbamate". 4

  • ACS Publications. "Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy".1

  • RCSB PDB. "7QC1: Crystal Structure of Prolyl-tRNA synthetase (ProRS, Proline-tRNA ligase) from Plasmodium falciparum in complex with MAT436". 2

Sources

Foundational

An In-Depth Technical Guide to Methyl Methylsulfonylcarbamate: Mechanistic Reactivity, Toxicity, and Advanced Handling Protocols

Executive Summary Methyl methylsulfonylcarbamate (MMSC, CAS: 88511-15-3) and its structurally related analogs (such as tert-butyl methylsulfonylcarbamate) represent a highly specialized class of electrophilic reagents in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl methylsulfonylcarbamate (MMSC, CAS: 88511-15-3) and its structurally related analogs (such as tert-butyl methylsulfonylcarbamate) represent a highly specialized class of electrophilic reagents in modern synthetic chemistry. As a Senior Application Scientist, I frequently encounter these compounds at the intersection of carbohydrate chemistry and drug discovery. They serve as tunable glycosyl donors[1] and are critical intermediates in the synthesis of sulfonamide-based antibiotics targeting Staphylococcus aureus Biotin Protein Ligase (SaBPL)[2].

However, the very features that make MMSC synthetically valuable—its ability to generate highly reactive electrophiles—also impart significant toxicity and handling risks[3]. This whitepaper deconstructs the mechanistic causality of MMSC's reactivity, outlines its toxicological profile, and provides field-proven, self-validating protocols for its safe laboratory application.

Mechanistic Reactivity and Chemical Kinetics

To master the handling and application of MMSC, one must first understand its kinetic behavior. Unlike standard carbamates, the presence of the electron-withdrawing methylsulfonyl group significantly increases the acidity of the central nitrogen (pKa ~8–10)[2].

When exposed to a sufficient base, MMSC undergoes an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The base deprotonates the nitrogen, forming a sulfonylcarbamate anion. This anion subsequently collapses, expelling the methoxide (or tert-butoxide in related analogs) leaving group to generate a sulfonyl isocyanate [3]. This isocyanate is a potent electrophile that rapidly traps nucleophiles (such as amines or alcohols) to form stable sulfonylureas or glycosides[1].

E1cB_Mechanism Substrate Methyl Methylsulfonylcarbamate Base Base (e.g., DBU) Deprotonation Substrate->Base Anion Sulfonylcarbamate Anion Base->Anion Elimination Alkoxide Expulsion Anion->Elimination Isocyanate Sulfonyl Isocyanate (Reactive Electrophile) Elimination->Isocyanate E1cB Nucleophile Nucleophilic Attack (Target or Off-target) Isocyanate->Nucleophile Product Sulfonylurea / Adduct Nucleophile->Product

Figure 1: E1cB activation pathway of methylsulfonylcarbamates generating reactive sulfonyl isocyanates.

Toxicological Profile & Molecular Pathogenesis

The toxicity of MMSC is directly linked to its E1cB reactivity. In biological systems, the spontaneous or enzymatically catalyzed formation of sulfonyl isocyanates leads to the indiscriminate acylation of cellular nucleophiles (e.g., proteins and glutathione), causing oxidative stress and tissue damage[3].

Based on standardized Safety Data Sheets for the methylsulfonylcarbamate class, the compound exhibits multi-route acute toxicity and severe irritant properties,[4].

Quantitative Toxicity & Hazard Summary
Hazard ClassGHS CategoryHazard StatementMechanistic Rationale
Acute Toxicity (Oral/Dermal) Category 4H302, H312: Harmful if swallowed or in contact with skinLipophilic nature allows dermal penetration; systemic electrophilic stress depletes cellular antioxidants.
Skin Corrosion / Irritation Category 2H315: Causes skin irritationCovalent modification of epidermal keratinocytes via isocyanate intermediates[4].
Serious Eye Damage Category 2AH319: Causes serious eye irritationRapid hydrolysis in the aqueous environment of the cornea generates localized acidic byproducts[4].
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationInhalation of aerosols/dust leads to direct nucleophilic attack by pulmonary mucosal proteins[4].

Handling Precautions & Risk Mitigation

To ensure absolute safety, workflows involving MMSC must be designed as self-validating systems . This means every safety measure has an observable confirmation step.

  • Engineering Controls : All manipulations must occur in a properly certified fume hood (face velocity >100 fpm). Validation: Tissue paper taped to the sash must actively pull inward.

  • Personal Protective Equipment (PPE) : Standard lab coat, safety goggles, and double-layered nitrile gloves. Causality: Nitrile provides a temporary barrier against organic electrophiles, but double-gloving ensures that if the outer layer is breached by the reaction solvent (e.g., DCM), the inner layer protects the skin during immediate removal.

  • Active Quenching Protocol : Never dispose of unreacted MMSC directly into aqueous waste, as it can slowly hydrolyze and pressurize closed containers[3]. It must be actively trapped.

Handling_Workflow Start Weighing & Transfer (In Fume Hood) Reaction Reaction Execution (Inert Atmosphere) Start->Reaction QuenchPrep Prepare Quench Solution (1M Ethanolamine) Reaction->QuenchPrep Quenching Active Quenching (Trap Isocyanates) QuenchPrep->Quenching Validation pH & TLC Validation (Ensure full consumption) Quenching->Validation Disposal Aqueous Waste Disposal Validation->Disposal

Figure 2: Self-validating workflow for the safe handling and electrophile-trapping of sulfonylcarbamates.

Experimental Protocol: Synthesis of Sulfonamide Inhibitors

The following is a field-proven, step-by-step methodology for utilizing MMSC in the synthesis of SaBPL sulfonamide inhibitors[2]. The protocol is designed to maximize yield while ensuring operator safety through built-in validation checkpoints.

Reagents Required:

  • Target primary amine (1.0 equiv)

  • Methyl methylsulfonylcarbamate (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging & Setup:

    • Action: Flame-dry a round-bottom flask under a vacuum and backfill with dry Argon.

    • Validation: The oil bubbler on the Schlenk line must show a steady, slow release of Argon, confirming positive pressure and a moisture-free environment.

  • Substrate Dissolution:

    • Action: Dissolve the target primary amine (1.0 mmol) in 10 mL of anhydrous DCM. Stir at 0 °C using an ice bath.

    • Causality: Cooling to 0 °C prevents the exothermic runaway of the subsequent E1cB elimination, controlling the rate of isocyanate generation.

  • Activation & Coupling:

    • Action: Add MMSC (1.2 mmol) to the solution. Dropwise, add DBU (1.5 mmol) over 5 minutes.

    • Causality: DBU (pKa ~13.5) is chosen over weaker bases like Triethylamine (pKa ~10.7) because it is strong enough to quantitatively deprotonate the sulfonylcarbamate without acting as a competing nucleophile[1],[2].

  • Reaction Monitoring:

    • Action: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Perform TLC (Eluent: 1:1 Hexanes/EtOAc). The reaction is complete when the starting amine spot (typically Rf ~0.2) disappears, and a new UV-active product spot (Rf ~0.5) emerges.

  • Active Quenching (Critical Safety Step):

    • Action: Add 2 mL of 1M Ethanolamine in water to the reaction mixture and stir vigorously for 15 minutes.

    • Causality: Ethanolamine acts as a sacrificial nucleophile, rapidly attacking any unreacted MMSC or residual sulfonyl isocyanate, converting them into highly polar, water-soluble, and non-toxic adducts.

  • Workup & Validation:

    • Action: Dilute with 10 mL DCM and wash with 1M aqueous HCl (2 x 15 mL).

    • Validation: Test the aqueous layer with pH paper. It must read pH < 3. This confirms that all DBU has been protonated and partitioned into the aqueous waste, preventing base-catalyzed degradation of the product during solvent evaporation.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonylurea product.

References

  • Saha, J., & Peczuh, M. W. (2001). Glycosyl Sulfonylcarbamates: New Glycosyl Donors with Tunable Reactivity. Journal of the American Chemical Society.
  • BenchChem Technical Support Team. (2025). tert-Butyl Methylsulfonylcarbamate | Carbamate Reagent. BenchChem.
  • Ambeed Safety Data. (2025). tert-Butyl methylsulfonylcarbamate SDS & Toxicity Data. Ambeed.
  • Angene Chemical. (2025). Safety Data Sheet - Sulfonylcarbamate Derivatives. Angene Chemical.
  • ResearchGate Contributors. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate.
  • NIH PubMed Central. New Potent Sulfonamide-Based Inhibitors of S. aureus Biotin Protein Ligase. PMC.

Sources

Exploratory

Methyl Methylsulfonylcarbamate: A Comprehensive Guide to Molecular Weight, Exact Mass, and Analytical Profiling

Executive Summary Methyl methylsulfonylcarbamate (CAS: 88511-15-3) is a highly specialized bifunctional reagent widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by its central nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl methylsulfonylcarbamate (CAS: 88511-15-3) is a highly specialized bifunctional reagent widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by its central nitrogen atom flanked by electron-withdrawing sulfonyl and methoxycarbonyl groups, this molecule serves as an exceptionally effective nucleophile in N-alkylation workflows, such as the Mitsunobu reaction.

For drug development professionals and analytical chemists, understanding the precise physicochemical properties of this compound—specifically its molecular weight and exact mass—is critical for accurate mass spectrometry (MS) identification, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an authoritative breakdown of its mass specifications, step-by-step analytical methodologies, and its synthetic utility in modern drug discovery.

Physicochemical Profiling & Mass Specifications

In High-Resolution Mass Spectrometry (HRMS), distinguishing between standard molecular weight (an average based on natural isotopic abundance) and monoisotopic exact mass (the mass of the most abundant isotopes) is the foundation of structural validation.

Methyl methylsulfonylcarbamate shares the molecular formula C₃H₇NO₄S . Because exact mass is strictly a function of the molecular formula, its mass specifications are identical to other C₃H₇NO₄S isomers [1].

Table 1: Quantitative Mass and Physicochemical Data
ParameterValueScientific Significance
Chemical Name Methyl methylsulfonylcarbamateStandard IUPAC nomenclature.
CAS Registry Number 88511-15-3Unique identifier for regulatory/supply tracking [2].
Molecular Formula C₃H₇NO₄SDefines the exact atomic composition.
Molecular Weight (MW) 153.16 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Exact Mass 153.0096 DaCritical target for HRMS (Orbitrap/TOF) validation.
[M-H]⁻ Ion (m/z) 152.0023Primary detection target in ESI negative mode.
[M+H]⁺ Ion (m/z) 154.0169Primary detection target in ESI positive mode.
[M+Na]⁺ Ion (m/z) 175.9994Common sodium adduct observed in LC-MS.

Mass Spectrometry (LC-HRMS) Analytical Protocols

To validate the presence and purity of methyl methylsulfonylcarbamate in a synthetic mixture, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

The Causality of Ionization Mode: The central nitrogen atom in methyl methylsulfonylcarbamate is bonded to a hydrogen atom. This proton is highly acidic (pKa < 11) because its conjugate base is resonance-stabilized by both the adjacent sulfonyl (-SO₂) and carbonyl (-C=O) groups. Consequently, Electrospray Ionization in negative mode (ESI-) is the most sensitive and logical choice for detection, as it readily yields the deprotonated[M-H]⁻ ion at m/z 152.0023.

Step-by-Step LC-HRMS Methodology

This protocol acts as a self-validating system: the detection of the specific m/z with a mass error of <5 ppm confirms the analyte's identity.

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile/Water (1:1 v/v) to achieve a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., ZORBAX SB-C18, 1.8 µm, 2.1 × 50 mm).

  • Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Ionization (ESI-): Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C. The acidic nature of the molecule will drive the formation of the [M-H]⁻ species.

  • HRMS Detection: Utilize an Orbitrap or Time-of-Flight (TOF) analyzer set to a resolution of ≥70,000 FWHM. Extract the exact mass chromatogram at m/z 152.0023 (Tolerance: ≤ 5 ppm).

LCHRMS A Sample Prep [C3H7NO4S] B Reverse-Phase LC (C18 Column) A->B C ESI Negative Mode Deprotonation B->C D HRMS Analyzer (Orbitrap/TOF) C->D E Detection m/z 152.0023 [M-H]- D->E

Caption: Step-by-step LC-HRMS analytical workflow for the exact mass detection of methyl methylsulfonylcarbamate.

Synthetic Utility: The Mitsunobu N-Alkylation

In medicinal chemistry, methylsulfonylcarbamates are frequently utilized to introduce sulfonamide or carbamate pharmacophores into complex drug scaffolds, such as GCN2 inhibitors or modified nucleic acids [3, 4].

The Causality of the Reaction Design: The Mitsunobu reaction typically requires a nucleophile with a pKa < 11. Because methyl methylsulfonylcarbamate possesses a highly acidic N-H bond, it is an ideal nucleophile. It reacts smoothly with primary or secondary alcohols, resulting in complete inversion of stereochemistry at the electrophilic carbon.

Step-by-Step Mitsunobu Protocol
  • Reagent Assembly: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve the target alcohol (1.0 equiv) and methyl methylsulfonylcarbamate (1.5 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.5 equiv) to the reaction mixture. Cool the flask to 0 °C using an ice-water bath.

  • Azodicarboxylate Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15–20 minutes.

    • Mechanistic Insight: Slow addition is critical. It prevents the premature degradation of the highly reactive PPh₃-DIAD betaine intermediate before it can successfully activate the alcohol's hydroxyl group.

  • Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature (20 °C). Stir for 12–16 hours. Monitor the reaction via LC-MS, looking for the disappearance of the alcohol and the appearance of the N-alkylated product mass.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude residue via silica gel flash chromatography (using a Hexane/Ethyl Acetate gradient) to isolate the pure N-alkylated derivative.

Mitsunobu A Target Alcohol (Substrate) D Phosphonium Betaine (Active Intermediate) A->D B Methyl methylsulfonylcarbamate (Nucleophile) B->D C PPh3 + DIAD (Redox Activators) C->D E N-Alkylated Product (Inverted Stereocenter) D->E

Caption: Logical workflow of the Mitsunobu N-alkylation reaction utilizing methyl methylsulfonylcarbamate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1549098, L-cysteinesulfinic acid (Isomeric mass reference for C3H7NO4S)." PubChem, 2026. Available at:[Link]

  • ACS Publications. "Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Google Patents. "US11549110B2 - Modified short interfering nucleic acid (siNA) molecules and uses thereof." United States Patent and Trademark Office, 2023.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Step-by-Step Preparation of Methyl Methylsulfonylcarbamate Derivatives

Introduction: The Significance of Methyl Methylsulfonylcarbamate Derivatives Methyl methylsulfonylcarbamate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Methyl Methylsulfonylcarbamate Derivatives

Methyl methylsulfonylcarbamate and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug development. The core structure, containing a sulfonylcarbamate moiety, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of these valuable compounds, designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are presented with a focus on the underlying chemical principles to empower the user with a deep understanding of the experimental choices.

Synthetic Strategies: A Mechanistic Approach

The most direct and widely employed method for the synthesis of methyl methylsulfonylcarbamate derivatives is the nucleophilic addition of an alcohol to a sulfonyl isocyanate. In the case of the parent compound, this involves the reaction of methanesulfonyl isocyanate with methanol.

The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles such as alcohols. The lone pair of electrons on the oxygen atom of the alcohol initiates the attack on the carbonyl carbon of the isocyanate. This is followed by a proton transfer, typically to the nitrogen atom, to yield the stable carbamate product. The reaction is generally exothermic and proceeds readily.

An alternative, though less direct, route involves the palladium-catalyzed carbonylation of a sulfonyl azide in the presence of an alcohol.[1] This method generates the sulfonyl isocyanate in situ. While effective, it requires the handling of potentially explosive sulfonyl azides and specialized equipment for reactions with carbon monoxide.

This guide will focus on the more common and accessible method starting from a sulfonyl isocyanate precursor.

Experimental Workflow Overview

The overall process for the preparation of methyl methylsulfonylcarbamate derivatives can be broken down into three key stages: preparation of the sulfonyl isocyanate precursor, the carbamate formation reaction, and finally, purification and characterization of the product.

G cluster_0 Precursor Synthesis cluster_1 Carbamate Formation cluster_2 Purification & Characterization start Methanesulfonamide phosgenation Phosgenation start->phosgenation isocyanate Methanesulfonyl Isocyanate phosgenation->isocyanate reaction Nucleophilic Addition isocyanate->reaction methanol Methanol methanol->reaction crude_product Crude Methyl Methylsulfonylcarbamate reaction->crude_product purification Recrystallization / Chromatography crude_product->purification pure_product Pure Product purification->pure_product characterization Spectroscopic Analysis (NMR, IR, MS) pure_product->characterization

Caption: Overall workflow for the synthesis of methyl methylsulfonylcarbamate.

Detailed Experimental Protocols

Part 1: Preparation of Methanesulfonyl Isocyanate

Methanesulfonyl isocyanate can be prepared from methanesulfonamide via phosgenation. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the highly toxic nature of phosgene.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Methanesulfonamide≥98%Sigma-Aldrich
Phosgene (20% in toluene)Synthesis GradeSigma-Aldrich
Anhydrous Toluene≥99.8%Fisher Scientific
Dry Ice/Acetone Bath--
Nitrogen Gas SupplyHigh Purity-
Round-bottom flask with reflux condenser and gas inlet-VWR

Protocol:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be under a positive pressure of nitrogen.

  • Reagent Charging: In the flask, suspend methanesulfonamide (1 equivalent) in anhydrous toluene.

  • Phosgenation: Cool the mixture in an ice bath. Slowly add a 20% solution of phosgene in toluene (2-3 equivalents) via the dropping funnel.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C). The reaction progress can be monitored by the cessation of HCl gas evolution (test with a pH strip at the outlet of the condenser).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess phosgene and solvent can be removed by careful distillation. The resulting methanesulfonyl isocyanate can be used in the next step, often without further purification.

Part 2: Synthesis of Methyl Methylsulfonylcarbamate

This protocol details the nucleophilic addition of methanol to the prepared methanesulfonyl isocyanate.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Methanesulfonyl IsocyanateAs prepared above-
Anhydrous Methanol≥99.8%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)≥99.8%Fisher Scientific
Nitrogen Gas SupplyHigh Purity-
Round-bottom flask-VWR

Protocol:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the methanesulfonyl isocyanate (1 equivalent) in anhydrous dichloromethane.

  • Addition of Methanol: Cool the solution in an ice bath (0 °C). Slowly add anhydrous methanol (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

  • Work-up: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl methylsulfonylcarbamate, which can then be purified.

Part 3: Purification of Methyl Methylsulfonylcarbamate

Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Crude Methyl MethylsulfonylcarbamateAs prepared above-
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexanes to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete the crystallization process.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization of Methyl Methylsulfonylcarbamate

The identity and purity of the synthesized methyl methylsulfonylcarbamate should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct singlets. One corresponding to the methyl group of the methanesulfonyl moiety and another for the methyl group of the carbamate ester. The chemical shifts can be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum should reveal three signals: one for the methyl carbon of the sulfonyl group, one for the methyl carbon of the ester, and one for the carbonyl carbon of the carbamate.

Predicted Spectroscopic Data:

NucleusPredicted Chemical Shift (δ) ppmMultiplicity
¹H~3.0 (s, 3H, -SO₂CH₃)Singlet
¹H~3.8 (s, 3H, -OCH₃)Singlet
¹³C~42 (-SO₂CH₃)-
¹³C~54 (-OCH₃)-
¹³C~155 (C=O)-
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3200-3400Medium
C=O Stretch (Carbamate)1700-1730Strong
S=O Stretch (Sulfonyl)1330-1370 (asym)Strong
S=O Stretch (Sulfonyl)1140-1180 (sym)Strong
Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. For methyl methylsulfonylcarbamate (C₃H₇NO₄S), the expected molecular weight is approximately 153.15 g/mol . Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques.

Safety Precautions

  • Phosgene and Isocyanates: Phosgene is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood. Sulfonyl isocyanates are reactive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • Solvents: Organic solvents used in these protocols are flammable and should be handled away from ignition sources.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for the synthesis, purification, and characterization of methyl methylsulfonylcarbamate derivatives. By understanding the underlying chemical principles of each step, researchers can adapt and optimize these methods for the preparation of a wide range of analogous compounds for applications in drug discovery and development.

References

  • The Journal of Organic Chemistry. Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. Available at: [Link]

Sources

Application

Using Methyl methylsulfonylcarbamate in combinatorial chemistry

Application Note: Leveraging Methyl Methylsulfonylcarbamate in Combinatorial Chemistry for N-Acylsulfonamide Library Generation Target Audience: Researchers, medicinal chemists, and drug development professionals. Conten...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging Methyl Methylsulfonylcarbamate in Combinatorial Chemistry for N-Acylsulfonamide Library Generation

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Reagent utility, mechanistic causality, and validated high-throughput protocols.

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse chemical libraries is paramount. Methyl methylsulfonylcarbamate (CAS: 88511-15-3) and its orthogonal derivative, tert-butyl methyl(methylsulfonyl)carbamate (CAS: 894351-83-8), have emerged as highly versatile building blocks in combinatorial chemistry[1][2]. These reagents are primarily utilized to synthesize N-acylsulfonamides and diverse sulfonyl carbamates—motifs that serve as critical carboxylic acid bioisosteres. This application note details the mechanistic rationale, quantitative metrics, and self-validating protocols for integrating methyl methylsulfonylcarbamate into high-throughput parallel synthesis workflows.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is crucial to understand why methyl methylsulfonylcarbamate is selected over traditional sulfonamide precursors:

  • Bioisosteric Superiority: N-acylsulfonamides possess a pKa of ~4.5 to 5.0, closely mimicking the acidity of carboxylic acids. However, their extended geometry and altered lipophilicity profile significantly enhance membrane permeability. This property has been successfully exploited in the discovery of anti-tuberculosis agents targeting cell wall biosynthesis[3] and non-peptide Angiotensin II subtype 2 (AT2) receptor ligands[4][5].

  • Electrophilic Activation for Transesterification: The strong electron-withdrawing nature of the methylsulfonyl group highly polarizes the adjacent carbamate carbonyl. This causality allows the methyl ester to undergo rapid, catalyst-free transesterification with diverse alcohols under microwave irradiation—a highly desirable trait for combinatorial library generation[6].

  • Safety-Catch Linker Dynamics: In solid-phase combinatorial chemistry, acylsulfonamides act as "safety-catch" linkers. They remain completely stable under harsh basic conditions during library synthesis but can be selectively activated (via N-methylation) for nucleophilic cleavage to release the final compounds[7].

Combinatorial Workflow Visualization

Below is the logical progression of utilizing methyl methylsulfonylcarbamate in a high-throughput drug discovery program.

G N1 Methyl methylsulfonylcarbamate (Core Building Block) N2 Combinatorial Diversification (Transesterification / Acylation) N1->N2 R-OH / R-COOH Parallel Array N3 N-Acylsulfonamide Library (High Structural Diversity) N2->N3 Microwave / EDC Coupling N4 High-Throughput Screening (Phenotypic & Target-Based) N3->N4 LC-MS QC & Plating N5 Hit Validation (e.g., AT2R, Anti-Mtb) N4->N5 Activity & SAR Data

Combinatorial workflow from Methyl methylsulfonylcarbamate to validated N-acylsulfonamide hits.

Quantitative Data: Reaction Optimization & Library Metrics

The following table summarizes the performance of methyl methylsulfonylcarbamate across different combinatorial diversification strategies. Data is aggregated from validated parallel synthesis campaigns[6][8].

Reaction TypeReagents / CatalystsConditionsAvg. Yield (%)Avg. Purity (LC-MS)Library Size
Microwave Transesterification R-OH (excess), No Catalyst100–120 °C, 20–60 min75 - 90%> 92%96-well array
Direct N-Acylation R-COOH, EDC, DMAP25 °C, 12 h, DMSO56 - 61%> 85%256 members
Solid-Phase Cleavage CH2​N2​ (activation), R- NH2​ 25 °C, 4 h, THF80 - 95%> 95%> 1000 members
Dearomative Hydrofunctionalization KOtBu, CF3​CO2​H Variable, 1.5 equiv45 - 53%> 90%Focused SAR

Experimental Protocols

Protocol A: High-Throughput Microwave-Assisted Transesterification

Objective: Rapid generation of a sulfonyl carbamate library by exchanging the methyl group of methyl methylsulfonylcarbamate with a diverse array of primary and secondary alcohols. Causality: Microwave heating accelerates the alkoxy exchange without transition metals, preventing heavy-metal contamination in biological assays[6].

Step-by-Step Methodology:

  • Array Preparation: In a 96-well microwave-compatible silicon carbide plate, dispense 0.1 mmol of methyl methylsulfonylcarbamate into each well.

  • Diversification: Add 1.0 mL of a specific aliphatic or aromatic alcohol (R-OH) to each well. Note: The alcohol acts as both the reactant and the solvent to drive the equilibrium forward via Le Chatelier's principle.

  • Irradiation: Seal the plate and subject it to microwave irradiation at 110 °C for 30 minutes.

  • Self-Validating QC Step: Extract a 5 µL aliquot from 4 random wells. Run a rapid LC-MS/UV method. Validation criteria: Complete disappearance of the starting material mass ( [M+H]+ 154.1) and the loss of the methyl singlet (~3.7 ppm) in 1H NMR, replaced by the target [M+H]+ of the new alkyl sulfonylcarbamate.

  • Purification: Evaporate the excess alcohol using a high-throughput centrifugal vacuum concentrator (e.g., Genevac). The resulting products typically require no further purification for primary screening.

Protocol B: Parallel Synthesis of N-Acylsulfonamides via EDC Coupling

Objective: Constructing a 256-member library of N-acylsulfonamides for Carbonic Anhydrase or AT2 receptor screening[4][8]. Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over HATU/HBTU because its urea byproduct is water-soluble, allowing for simple liquid-liquid extraction in a parallel format, maximizing throughput.

Step-by-Step Methodology:

  • Deprotection (If using the tert-butyl variant): Treat tert-butyl methyl(methylsulfonyl)carbamate with 20% TFA in DCM for 2 hours to yield the primary methylsulfonamide. Evaporate to dryness.

  • Coupling Setup: In a 96-well deep-well block, dissolve the resulting sulfonamide (0.1 mmol) in 1 mL anhydrous DMSO.

  • Activation: To each well, add a unique carboxylic acid building block (0.15 mmol, 1.5 equiv), followed by EDC (0.16 mmol, 1.6 equiv) and DMAP (0.15 mmol, 1.5 equiv). Causality: DMAP is critical here as it forms a highly reactive N-acylpyridinium intermediate, overcoming the poor nucleophilicity of the sulfonamide nitrogen.

  • Reaction: Seal the block and agitate on an orbital shaker at room temperature for 12 hours.

  • Workup & Validation: Add 2 mL of 0.1 M HCl to each well to quench the reaction and solubilize the DMAP and EDC-urea byproduct. Extract with EtOAc (2 x 1 mL) using a liquid handler.

  • QC Step: Analyze the organic layer via LC-MS. Validation criteria: Shift of the sulfonamide NH peak and confirmation of the desired molecular ion.

References

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery Source: ChemRxiv URL
  • Rapid and Straightforward Transesterification of Sulfonyl Carbamates Source: ResearchGate URL
  • 1,3-Diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis in Mycobacterium tuberculosis Source: NIH / PMC URL
  • Interconversion of Functional Activity by Minor Structural Alterations in Nonpeptide AT2 Receptor Ligands Source: NIH / PMC URL

Sources

Method

Application Notes &amp; Protocols: Methyl Carbamate as a Robust Protecting Group for Primary Amines

Introduction: The Strategic Role of Amine Protection in Complex Synthesis In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the selective modification of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and materials science, the selective modification of a molecule is paramount. Primary amines, with their inherent nucleophilicity and basicity, are often sites of unwanted side reactions. To orchestrate a successful synthetic route, it is frequently necessary to temporarily "mask" or protect these reactive centers.[1][2] A protecting group is a molecular "helmet" that is reversibly attached to a functional group to ensure it remains inert during a chemical transformation elsewhere in the molecule.[3]

The ideal protecting group strategy is characterized by several key attributes:

  • Ease of Installation: The protecting group should be introduced in high yield using readily available and cost-effective reagents.[2]

  • Stability: It must be robust enough to withstand a wide range of reaction conditions, work-up procedures, and purification protocols.[1]

  • Selective Removal: The deprotection step must be efficient and occur under conditions that do not compromise the integrity of the rest of the molecule.[2][4]

  • Orthogonality: In complex molecules with multiple protecting groups, it is crucial to be able to remove one type of protecting group without affecting others.[3][5][6] This concept of "orthogonal protection" is a cornerstone of modern synthetic strategy.[3][5][6]

While carbamates like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl) are widely used, the simpler and more economical methyl carbamate protecting group offers a valuable and robust alternative in many synthetic contexts.[5][7] This guide provides a comprehensive overview of the chemistry, application, and protocols for the use of methyl carbamate in the protection of primary amines.

The Chemistry of Methyl Carbamate Protection

The formation of a methyl carbamate involves the conversion of a primary amine into a significantly less nucleophilic and less basic derivative. This transformation is typically achieved by reacting the amine with methyl chloroformate or a related reagent.

Mechanism of Protection

The protection of a primary amine with methyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of methyl chloroformate. Subsequent loss of a chloride ion and a proton (neutralized by a base) yields the stable methyl carbamate.

Caption: Mechanism of primary amine protection with methyl chloroformate.

Deprotection Strategies

The robustness of the methyl carbamate group means that its removal often requires more forcing conditions than for Boc or Cbz groups. This can be an advantage when the protecting group needs to survive harsh reaction conditions. Deprotection is typically achieved through hydrolysis under strong acidic or basic conditions, or by other nucleophilic cleavage methods.[8][9]

A notable method for the deprotection of methyl carbamates involves the use of 2-mercaptoethanol in the presence of a base, offering a nucleophilic cleavage pathway that can be advantageous for sensitive substrates.[8]

Caption: General scheme for the deprotection of methyl carbamate.

Experimental Protocols

Protocol for Protection of a Primary Amine with Methyl Chloroformate

This protocol describes a general procedure for the protection of an aliphatic primary amine.

Materials:

  • Primary amine (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the stirred solution. Caution: Methyl chloroformate is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl carbamate.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol for Deprotection of a Methyl Carbamate using Nucleophilic Cleavage

This protocol is adapted from a method using 2-mercaptoethanol for the cleavage of carbamates.[8]

Materials:

  • Methyl carbamate-protected amine (1.0 eq)

  • Potassium phosphate tribasic (K₃PO₄) (4.0 eq)

  • 2-Mercaptoethanol (2.0 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a suspension of the methyl carbamate-protected amine (1.0 eq) and potassium phosphate tribasic (4.0 eq) in DMAc, add 2-mercaptoethanol (2.0 eq).

  • Stir the reaction mixture at 75 °C for 24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting primary amine by flash column chromatography or another suitable method.

Scope, Limitations, and Orthogonality

The utility of a protecting group is defined by its compatibility with other functional groups and its place within an orthogonal protection scheme.

Protecting Group Typical Protection Reagent Common Deprotection Conditions Orthogonality Notes
Methyl Carbamate Methyl ChloroformateStrong acid/base; Nucleophilic cleavage[8][9]Stable to conditions used to remove Boc, Fmoc, and some silyl ethers.
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)[5][7]Cleaved under acidic conditions that may leave methyl carbamates and Cbz groups intact.
Cbz Benzyl ChloroformateCatalytic hydrogenation (H₂, Pd/C)[5]Removed under reductive conditions; orthogonal to acid- and base-labile groups.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[5]Base-lability makes it orthogonal to acid-labile and hydrogenolysis-labile groups.

Advantages of Methyl Carbamate:

  • High Stability: Resistant to a broader range of conditions compared to more labile groups like Boc.

  • Cost-Effective: The reagents for protection are generally inexpensive.

Limitations:

  • Harsh Deprotection: The conditions required for removal can be harsh and may not be suitable for highly sensitive substrates.

  • Limited Orthogonality: While stable, the strong conditions for removal may affect other protecting groups or functional groups in the molecule.

Conclusion

Methyl carbamate is a valuable and robust protecting group for primary amines, offering a stable and cost-effective option for synthetic chemists. Its high stability makes it particularly useful in synthetic routes involving harsh reaction conditions where more common carbamate protecting groups might fail. While the deprotection conditions can be more demanding, methods for its removal under both hydrolytic and nucleophilic conditions are well-established. By understanding its chemical properties and its place within an orthogonal protection strategy, researchers can effectively leverage the methyl carbamate group to achieve their synthetic goals in drug discovery and materials science.

References

  • PrepChem.com. Synthesis of 1-[(N-Methylsulfonyl-N-methylamino)sulfonyl]-3-(4-methoxy-6-methyl-2-pyrimidyl)urea. Available from: [Link]

  • Chem-Station Int. Ed. Sulfonyl Protective Groups. (2014). Available from: [Link]

  • Organic Syntheses. 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. (2018). Available from: [Link]

  • Kocienski, P. J. Protecting Groups. Thieme. Available from: [Link]

  • ETH Zurich. Protecting Groups. Available from: [Link]

  • Angewandte Chemie International Edition. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Protecting Groups. (2017). Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Glen Research. Deprotection Guide. Available from: [Link]

  • ResearchGate. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Angewandte Chemie International Edition. Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2024). Available from: [Link]

  • Google Patents. CN103524381A - Synthesis of N-methylmethyl carbamate.
  • Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE. Available from: [Link]

  • Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • SynArchive. Protection of Amine by Carbamate. Available from: [Link]

  • Photochemical & Photobiological Sciences. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. (2004). Available from: [Link]

  • Restek. Analysis of N-Methyl Carbamate Pesticides in Food. Available from: [Link]

Sources

Application

Scale-up procedures for Methyl methylsulfonylcarbamate manufacturing

Application Note: Process Optimization and Scale-Up Manufacturing of Methyl Methylsulfonylcarbamate Document ID: AN-2026-03-88511 Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Optimization and Scale-Up Manufacturing of Methyl Methylsulfonylcarbamate

Document ID: AN-2026-03-88511 Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: 10-Liter Pilot (Adaptable to 100 L)

Introduction & Mechanistic Rationale

Methyl methylsulfonylcarbamate (CAS: 88511-15-3) [1] is a highly functionalized sulfonamide derivative utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals. With a molecular weight of 153.16 g/mol [2], this compound features a highly polarized nitrogen center flanked by a sulfonyl and a carbamate group, making it a valuable building block for cross-coupling reactions and targeted molecular design.

The most scalable and economically viable synthetic route involves the direct acylation of methanesulfonamide with methyl chloroformate.

Reaction Mechanism & Causality: The reaction proceeds via the nucleophilic attack of the deprotonated sulfonamide nitrogen onto the electrophilic carbonyl carbon of methyl chloroformate. Because sulfonamides are relatively poor nucleophiles (due to the strong electron-withdrawing nature of the sulfonyl group), a stoichiometric excess of a base is required to generate the more reactive sulfonamide anion.

  • Base Selection: Anhydrous potassium carbonate ( K2​CO3​ ) is selected over organic bases (like triethylamine) to prevent the formation of soluble amine hydrochloride salts, which complicate downstream liquid-liquid extraction. The inorganic byproduct ( KCl ) can be easily removed via simple filtration [3].

  • Solvent Selection: Acetonitrile ( CH3​CN ) is utilized because it provides excellent solubility for the sulfonamide anion and is entirely inert to methyl chloroformate, unlike protic solvents.

Process Optimization & Quantitative Data

Prior to pilot-scale execution, reaction parameters were evaluated at the 100 mL scale to establish a self-validating system. The goal was to maximize yield while minimizing the formation of bis-acylated impurities.

Table 1: Base and Solvent Optimization Matrix (1.0 eq Methanesulfonamide, 1.1 eq Methyl Chloroformate)

SolventBase (2.0 eq)Temp ProfileConversion (HPLC)Isolated YieldPurity (a/a%)
DichloromethaneTriethylamine0 °C to 25 °C88%74%92.5%
TetrahydrofuranSodium Hydride0 °C to 25 °C95%81%94.0%
Acetonitrile Potassium Carbonate 0 °C to 40 °C >99% 92% 98.8%
AcetonitrilePotassium Carbonate25 °C to 60 °C98%78%*85.2%

*Lower yield at higher initial temperatures is due to the thermal decomposition of methyl chloroformate and increased bis-acylation.

Scale-Up Manufacturing Protocol (10-Liter Pilot)

Note: This protocol assumes operation within a professionally equipped chemical manufacturing facility utilizing a jacketed glass-lined reactor (GLR) equipped with a scrubber system to handle potential CO2​ and trace HCl off-gassing.

Phase 1: Reactor Preparation and Charging
  • Purge: Flush the 10 L jacketed reactor with dry Nitrogen ( N2​ ) for 15 minutes to ensure an anhydrous environment. Causality: Moisture will rapidly hydrolyze methyl chloroformate into methanol, carbon dioxide, and hydrochloric acid, destroying the stoichiometric balance.

  • Charge Solvent & Reagent: Charge 5.0 L of anhydrous Acetonitrile, followed by 951 g (10.0 mol) of Methanesulfonamide. Initiate overhead stirring at 150 RPM.

  • Charge Base: Slowly add 2.76 kg (20.0 mol) of finely milled, anhydrous K2​CO3​ .

  • Thermal Conditioning: Circulate chilled coolant through the reactor jacket to bring the internal batch temperature to 0–5 °C.

Phase 2: Controlled Electrophile Addition
  • Addition: Transfer 1.04 kg (11.0 mol, 1.1 eq) of Methyl chloroformate to a pressure-equalizing dropping funnel or dosing pump. Begin subsurface addition at a rate of approximately 500 mL/hr.

  • In-Process Control (IPC) & Causality: Maintain the internal temperature strictly below 5 °C. Causality: The acylation is highly exothermic. Subsurface addition prevents the volatilization of the chloroformate into the reactor headspace (boiling point ~71 °C), ensuring it reacts completely in the liquid phase.

Phase 3: Maturation and In-Process Validation
  • Maturation: Once addition is complete, maintain stirring at 5 °C for 1 hour, then adjust the jacket temperature to warm the batch to 40 °C over 2 hours. Hold at 40 °C for 4 hours.

  • Self-Validation (HPLC): Pull a 1 mL sample, filter, and analyze via HPLC (UV 210 nm). The reaction is deemed complete when unreacted methanesulfonamide is <1.0 a/a%.

Phase 4: Workup and Isolation
  • Filtration: Cool the batch to 20 °C. Discharge the reactor contents through a Nutsche filter to remove inorganic salts ( KCl and unreacted K2​CO3​ ). Wash the filter cake with 1.0 L of fresh Acetonitrile.

  • Concentration: Transfer the filtrate to a rotary evaporator or distillation setup. Concentrate under reduced pressure (150 mbar, 40 °C water bath) to approximately 20% of the original volume.

  • Crystallization: Slowly add 4.0 L of cold, deionized water to the concentrated residue with vigorous stirring. Causality: The product is highly soluble in organic solvents but exhibits poor solubility in cold water. The anti-solvent addition forces rapid crystallization of Methyl methylsulfonylcarbamate.

  • Drying: Filter the resulting white crystalline solid. Dry in a vacuum oven at 45 °C and 50 mbar for 24 hours until the moisture content (Karl Fischer titration) is <0.5%.

Process Flow Visualization

G N1 1. Reactor Charging (Methanesulfonamide + K2CO3 in CH3CN) N2 2. Subsurface Addition (Methyl Chloroformate at 0-5°C) N1->N2 N3 3. Thermal Maturation (Ramp to 40°C, 4 hours) N2->N3 N4 4. Solid-Liquid Separation (Nutsche Filtration of Salts) N3->N4 N5 5. Anti-Solvent Crystallization (Aqueous Precipitation) N4->N5 N6 6. Vacuum Drying (Final API Intermediate Isolation) N5->N6

Process flow diagram for the scale-up manufacturing of Methyl methylsulfonylcarbamate.

References

  • Chemical Identification and CAS Registry: "88511-15-3 Methyl methylsulfonylcarbamate." ChemSrc, 2025.
  • Physicochemical Properties: "Mesyl-carbaminsaeure-methylester - CAS 88511-15-3." Molaid, 2025.
  • Compound Database Query & Material Data: "C3H7NO4S - Chemical Dictionary." Guidechem, 2025.
Method

Application Note: Advanced Catalytic Strategies for Methyl Methylsulfonylcarbamate (MMSC) Reactions

Executive Summary Methyl methylsulfonylcarbamate (MMSC) and its derivatives, such as tert-butyl methyl(methylsulfonyl)carbamate, are highly versatile N-centered reagents in modern organic synthesis. Depending on the cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl methylsulfonylcarbamate (MMSC) and its derivatives, such as tert-butyl methyl(methylsulfonyl)carbamate, are highly versatile N-centered reagents in modern organic synthesis. Depending on the catalytic environment, these reagents can act as either potent electrophilic amidation agents or soft nitrogen nucleophiles. This technical guide details the mechanistic causality, validated protocols, and analytical checkpoints for integrating MMSC into two cutting-edge catalytic systems: Molybdenum-catalyzed dearomative 1,2-hydrofunctionalization and Palladium-catalyzed C–N bond formation .

Molybdenum-Catalyzed Dearomative 1,2-Hydrofunctionalization

Mechanistic Causality & Expertise

The dearomatization of inert benzene rings is notoriously difficult due to the high resonance energy of the aromatic system. However, transient η6 -coordination of the arene to a Molybdenum(0) center—typically derived from a Mo(CO)₃ precursor—significantly lowers this activation barrier[1].

In this system, tert-butyl methyl(methylsulfonyl)carbamate serves as a highly reactive electrophilic amidation reagent. The causality of the reaction sequence is as follows:

  • Activation : Mo(CO)₃ coordinates to the electron-rich arene, withdrawing electron density and activating the ring.

  • Nucleophilic Attack : A nucleophile attacks the activated arene, generating an anionic Mo-bound Meisenheimer intermediate[2].

  • Electrophilic Trapping : The Meisenheimer intermediate is trapped by tert-butyl methyl(methylsulfonyl)carbamate. The strong electron-withdrawing nature of the sulfonyl and carbamate groups makes the nitrogen highly electrophilic, facilitating C–N bond formation[3].

  • De-coordination : The addition of an acid (e.g., CF₃CO₂H) quenches the reaction, protonates any residual basic species, and drives the de-coordination of the Mo catalyst to release the functionalized 1,3-cyclohexadiene product[3].

Mo_Catalysis A Inert Arene Substrate B η6-Mo(CO)3-Arene Complex A->B Mo(CO)3 Source C Meisenheimer Intermediate B->C Nucleophile Attack D Electrophilic Trapping (MMSC Derivative) C->D Electrophile D->B Catalyst Regeneration E 1,3-Cyclohexadiene Product D->E CF3CO2H (De-coordination)

Fig 1: Mo-catalyzed dearomative 1,2-hydrofunctionalization cycle using MMSC derivatives.

Self-Validating Experimental Protocol

Reference conditions adapted from Wei Li et al., JACS 2025[3],[1].

Reagents:

  • Arene substrate (1.0 equiv)

  • tert-Butyl methyl(methylsulfonyl)carbamate (1.5 equiv, 63 mg)

  • Nucleophile precursor (e.g., carbon or heteroatom nucleophile)

  • Mo(CO)₃ precursor (10-20 mol%)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv, 56 mg)

  • Trifluoroacetic acid (CF₃CO₂H) (5.0 equiv, 74 μL)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Mo(CO)₃ precursor, KOtBu (2.5 equiv), and the nucleophile.

  • Coordination : Add the arene substrate (1.0 equiv) dissolved in anhydrous THF. Stir the mixture at room temperature for 2 hours to ensure complete η6 -coordination and subsequent nucleophilic attack.

  • Electrophilic Trapping : Cool the reaction mixture to -78 °C. Dropwise add a solution of tert-butyl methyl(methylsulfonyl)carbamate (1.5 equiv) in THF.

  • Quenching & De-coordination : After 4 hours of stirring at -78 °C, quench the reaction by adding CF₃CO₂H (5.0 equiv). The acid serves a dual purpose: neutralizing the strong base and facilitating the dissociation of the Mo-complex from the newly formed diene[3].

  • Purification : Warm to room temperature, filter through a short pad of Celite, concentrate in vacuo, and purify via preparative TLC (e.g., PE/EtOAc = 5/1 v/v)[3].

Validation & Analytical Checkpoints:

  • TLC : The disappearance of the MMSC derivative can be visualized using a KMnO₄ stain.

  • NMR : Successful dearomatization is confirmed by the appearance of distinct olefinic protons in the ¹H NMR spectrum (typically between δ 5.50–6.00 ppm) and the loss of aromatic signals[3].

Palladium-Catalyzed C–N Bond Formation

Mechanistic Causality & Expertise

Unlike the Mo-catalyzed system where MMSC acts as an electrophile, in Palladium-catalyzed cross-coupling and allylic amination, MMSC acts as a soft nucleophile [4],[5].

The causality lies in the pKa of the reagent. The dual electron-withdrawing effect of the methoxycarbonyl and methylsulfonyl groups renders the N–H bond highly acidic (pKa ~4–5). This allows for the use of mild bases (like K₂CO₃ or Cs₂CO₃) to quantitatively generate the nitrogen anion without risking the hydrolysis of the carbamate ester. The resulting soft nucleophile exhibits high chemoselectivity, efficiently attacking Pd- π -allyl or Pd(II)-aryl intermediates followed by rapid reductive elimination to form the C–N bond.

Pd_Catalysis Pd0 Pd(0) Catalyst (e.g., Pd2(dba)3) OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Electrophile (R-X) TransMet Nucleophilic Attack by MMSC Anion OxAdd->TransMet MMSC + Mild Base TransMet->Pd0 Catalyst Regeneration Product N-Alkylated/Arylated Product TransMet->Product Reductive Elimination

Fig 2: Pd-catalyzed C-N bond formation utilizing MMSC as a soft nucleophile.

Self-Validating Experimental Protocol

Reference conditions for Pd-catalyzed amidation[4],[5].

Reagents:

  • Electrophile (Aryl halide or Allylic acetate) (1.0 equiv)

  • Methyl methylsulfonylcarbamate (1.2–3.0 equiv)

  • Pd₂(dba)₃ (2.5–5.0 mol%)

  • Appropriate Phosphine Ligand (e.g., Xantphos or dppe) (5–10 mol%)

  • Cs₂CO₃ or K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation : In a dry Schlenk tube under argon, combine Pd₂(dba)₃ and the phosphine ligand in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a homogeneous pale yellow/orange, indicating the formation of the active Pd(0) species.

  • Reagent Addition : Add the electrophile, Methyl methylsulfonylcarbamate (up to 3.0 equiv for challenging substrates), and the mild base (Cs₂CO₃)[5].

  • Reaction Execution : Seal the tube and heat to 60–110 °C (depending on the electrophile's reactivity) for 10–12 hours[5]. The mild base ensures the MMSC is deprotonated continuously, feeding the transmetalation/nucleophilic attack step without degrading the catalyst.

  • Workup : Cool to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Deprotection (Optional) : If the free sulfonamide is desired, the crude mixture can be treated directly with TFA (20% in CH₂Cl₂) for 2 hours to cleave the carbamate group[5].

Validation & Analytical Checkpoints:

  • LC-MS : Monitor the reaction by LC-MS. The mass of the intermediate product will reflect the addition of the MMSC mass minus one proton ( [M+152]+ ).

  • System Integrity : If Pd black precipitates within the first hour, it indicates ligand oxidation or oxygen ingress; the solvent must be rigorously degassed (freeze-pump-thaw method).

Quantitative Data & System Comparison

The following table summarizes the operational parameters and causal differences between the two primary catalytic systems utilizing MMSC derivatives.

ParameterMo-Catalyzed DearomatizationPd-Catalyzed C–N Coupling
Catalyst System Mo(CO)₃ precursorsPd₂(dba)₃ / Phosphine Ligands
Role of MMSC Electrophile (Amidation reagent)Soft Nucleophile (Nitrogen source)
MMSC Derivative Used tert-Butyl methyl(methylsulfonyl)carbamateMethyl methylsulfonylcarbamate
Key Intermediate Anionic Mo-Meisenheimer ComplexPd(II)- π -allyl or Pd(II)-Aryl Complex
Optimal Base KOtBu (Strong base for Nu- generation)Cs₂CO₃ / K₂CO₃ (Mild base for MMSC)
Quenching Agent CF₃CO₂H (Drives Mo de-coordination)None required (Direct filtration)
Typical Yields 45% – 60% (Highly complex dienes)70% – 95% (Cross-coupled products)

References

  • Temporary Molybdenum η6-Coordination Enables Selective and General Dearomative 1,2-Hydrofunctionalization of Benzenes Source: Journal of the American Chemical Society (2025) URL:[Link]

  • Potent GCN2 Inhibitor Capable of Reversing MDSC-Driven T Cell Suppression Demonstrates In Vivo Efficacy as a Single Agent and in Combination with Anti-Angiogenesis Therapy Source: Journal of Medicinal Chemistry (2022) URL:[Link]

  • US10328082B2 - Methods of use and combinations (Details Pd-catalyzed MMSC coupling protocols)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unreacted Methyl Methylsulfonylcarbamate

Introduction: The Chemical Context Methyl methylsulfonylcarbamate ( CH3​SO2​NHCOOCH3​ ) is a highly versatile reagent used to install N-sulfonylcarbamate moieties in drug development and organic synthesis. However, a fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Context

Methyl methylsulfonylcarbamate ( CH3​SO2​NHCOOCH3​ ) is a highly versatile reagent used to install N-sulfonylcarbamate moieties in drug development and organic synthesis. However, a frequent issue encountered by chemists is that the starting material remains completely unreacted in mixtures, even under seemingly robust alkylation or acylation conditions.

To troubleshoot this, we must look at the causality behind the molecule's electronic properties. The N-H proton is flanked by two extremely electron-withdrawing groups: a methylsulfonyl ( −SO2​CH3​ ) and a methoxycarbonyl ( −COOCH3​ ). This dual-withdrawal makes the proton highly acidic but renders the resulting anion exceptionally poor as a nucleophile. Understanding the balance between deprotonation, ion-pairing, and nucleophilicity is the key to unlocking its reactivity.

Troubleshooting Guide & FAQs

Q1: Why does methyl methylsulfonylcarbamate remain completely unreacted during standard N-alkylation with alkyl halides and triethylamine? A: The issue lies in the exceptionally low pKa of the N-H proton and the resulting resonance stabilization of the anion. N-sulfonylcarbamates typically exhibit a pKa between 3.7 and 4.8 (for reference, the related sulfonylcarbamate herbicide Asulam has a pKa of 4.82 ). While triethylamine ( Et3​N ) is basic enough to deprotonate the substrate, the resulting anion is highly delocalized across the sulfonyl and carbonyl oxygens. This extreme delocalization drastically reduces the nucleophilicity of the nitrogen atom . Furthermore, in non-polar solvents, the triethylammonium counterion forms a tight ion pair with the carbamate, sterically shielding the nitrogen.

  • Causality-Driven Solution: Switch to a stronger inorganic base ( Cs2​CO3​ or K2​CO3​ ) in a highly polar aprotic solvent (DMF or DMSO) to generate a "naked," reactive anion.

Q2: I switched to K2​CO3​ in THF, but the reaction is still stalled. What is happening? A: THF lacks the dielectric constant required to separate the potassium-carbamate ion pair. The potassium cation coordinates tightly to the oxygen atoms of the sulfonyl and carbonyl groups, effectively locking the nucleophile in an unreactive state.

  • Causality-Driven Solution: If you must use THF (e.g., due to substrate solubility), add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a cation chelator like 18-crown-6. These additives sequester the potassium ion, exposing the nitrogen for nucleophilic attack.

Q3: Can I use methyl methylsulfonylcarbamate in a Mitsunobu reaction? A: Yes. The Mitsunobu reaction requires a pronucleophile with a pKa < 11, making methyl methylsulfonylcarbamate (pKa ~4) an excellent candidate thermodynamically . However, if the reaction stalls, it is usually due to steric hindrance at the alcohol electrophile or premature collapse of the betaine intermediate.

  • Causality-Driven Solution: Ensure strict anhydrous conditions and consider using a more reactive azodicarboxylate/phosphine system, such as DIAD and tri-n-butylphosphine ( P(n−Bu)3​ ), which is less sterically demanding than the traditional DEAD/ PPh3​ system.

Q4: Why am I seeing degradation instead of alkylation when using NaH? A: While NaH is an excellent base for generating naked anions, the methyl carbamate moiety is susceptible to decomposition under strongly basic conditions. Trace moisture leads to rapid saponification, and heating can cause elimination, forming a reactive isocyanate intermediate that degrades the starting material.

  • Causality-Driven Solution: Avoid NaH unless strictly necessary. Cs2​CO3​ at room temperature or mild heating (40–50 °C) provides the optimal balance of basicity, solubility, and functional group tolerance.

Quantitative Data: Reaction Optimization Matrix

Summarizing the causality of base and solvent choices allows for rapid protocol optimization.

Base SystemSolventAdditiveRelative N-NucleophilicityExpected Outcome
Et3​N / DIPEA DCM / THFNoneVery LowUnreacted starting material (Tight ion pair).
K2​CO3​ THFNoneLowSluggish reaction; mostly unreacted.
K2​CO3​ THF18-Crown-6ModerateModerate yield; cation sequestration helps.
K2​CO3​ DMF / DMSONoneHighGood yield; solvent dissociates ion pair.
Cs2​CO3​ DMFNoneVery HighExcellent yield; large Cs+ radius enhances reactivity.
NaH DMFNoneHighProduct formed, but high risk of carbamate degradation.

Experimental Protocol: Robust N-Alkylation

This self-validating protocol is designed to achieve >90% conversion of methyl methylsulfonylcarbamate using an alkyl halide without inducing carbamate degradation.

Objective: Chemoselective N-alkylation via the generation of a naked anion. Materials: Methyl methylsulfonylcarbamate (1.0 equiv), Alkyl iodide or bromide (1.2 equiv), Cs2​CO3​ (1.5 equiv), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture-induced hydrolysis.

  • Deprotonation: Add methyl methylsulfonylcarbamate (1.0 equiv) and anhydrous Cs2​CO3​ (1.5 equiv) to the flask. Suspend the mixture in anhydrous DMF (to achieve a 0.2 M concentration). Stir at room temperature for 30 minutes.

    • Mechanistic Note: The large ionic radius of the Cesium cation prevents tight ion-pairing, generating a highly reactive naked anion.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise via syringe. If using an alkyl chloride, add a catalytic amount of NaI (0.1 equiv) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide.

  • Reaction Monitoring: Stir the mixture at room temperature (or up to 50 °C for sterically hindered electrophiles). Monitor via TLC or LC-MS. The reaction typically reaches completion within 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize any unreacted base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Mechanistic Workflow Visualization

G SM Methyl methylsulfonylcarbamate (pKa ~4) Deprot Deprotonation (Base) SM->Deprot Mild Base Degrad Hydrolysis/Degradation SM->Degrad Strong Aq. Base IonPair Tight Ion Pair (Low Reactivity) Deprot->IonPair Non-polar solvent (THF, DCM) Naked Naked Anion (Polar Solvent/Crown Ether) Deprot->Naked Polar aprotic (DMF, DMSO) IonPair->SM Unreacted IonPair->Naked Add Crown Ether Product N-Alkylated Product Naked->Product Electrophile (R-X)

Reaction pathways of methyl methylsulfonylcarbamate highlighting the causality of unreacted mixtures.

References

  • Asulam | C8H10N2O4S | CID 18752 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Reverse Water-in-Fluorocarbon Microemulsions Stabilized by New Polyhydroxylated Nonionic Fluorinated Surfactants Langmuir - ACS Publications URL:[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties ResearchGate URL:[Link]

Optimization

Technical Support Center: Purification of Crude Methyl Methylsulfonylcarbamate

Welcome to the technical support center for the purification of crude Methyl methylsulfonylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude Methyl methylsulfonylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common and complex purification challenges. Here, we move beyond simple protocols to explain the underlying principles and rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl methylsulfonylcarbamate and how do they arise?

A1: Understanding the potential impurities is the first critical step in designing an effective purification strategy. Common impurities can be broadly categorized as:

  • Starting Materials and Reagents: Unreacted starting materials such as methylsulfonyl chloride, methylamine, or related precursors. The presence of these is often due to incomplete reactions or non-stoichiometric addition of reagents.

  • By-products: These can include salts (e.g., triethylamine hydrochloride if a base is used for HCl scavenging), and products from side reactions. For instance, the reaction of methylsulfonyl chloride with water can produce methanesulfonic acid.[1][2]

  • Solvent-Related Impurities: Residual solvents used in the synthesis, such as dichloromethane, ethyl acetate, or toluene, are common.

  • Degradation Products: Methyl methylsulfonylcarbamate can be susceptible to thermal degradation.[3][4] The specific degradation products will depend on the conditions, but can include decarboxylation or hydrolysis products.

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: A dark, oily crude product often indicates the presence of significant impurities and possibly some degradation. An initial workup using liquid-liquid extraction is highly recommended before attempting more refined techniques like recrystallization or chromatography.

A typical extraction procedure would involve dissolving the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and washing it sequentially with:

  • A dilute acid solution (e.g., 1M HCl): To remove any basic impurities like residual amines.

  • A dilute base solution (e.g., saturated sodium bicarbonate): To remove acidic impurities such as methanesulfonic acid.

  • Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer.

After drying the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure, you should have a significantly cleaner, and hopefully solid, product to proceed with.

Q3: I'm having trouble getting my Methyl methylsulfonylcarbamate to crystallize. What can I do?

A3: Difficulty in crystallization is a common issue, often caused by the presence of impurities that inhibit lattice formation. Here are several troubleshooting steps, ordered from simplest to most involved:

  • Increase Purity: The cleaner your material, the easier it will be to crystallize. If you haven't already, perform the liquid-liquid extraction described in Q2.

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen a variety of solvents or solvent systems (mixtures). Some potential starting points for carbamates could include:

    • Isopropanol

    • Ethyl acetate/Hexane mixture

    • Toluene

  • Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to a supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and initiate crystallization.

  • Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Concentration: If the solution is too dilute, crystallization will not occur. Slowly evaporate the solvent until you reach the saturation point.

Q4: What are the key considerations for purifying Methyl methylsulfonylcarbamate by column chromatography?

A4: Column chromatography is a powerful technique for separating closely related compounds. For Methyl methylsulfonylcarbamate, consider the following:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your compound and its impurities. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute your product and then any more polar impurities.

  • Monitoring: Use Thin Layer Chromatography (TLC) to determine the appropriate solvent system and to monitor the fractions collected from the column.

  • Loading: For optimal separation, dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often gives better resolution than loading a concentrated solution directly.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Step Rationale
Product is too soluble in the chosen solvent. Choose a less polar solvent or a solvent mixture.If the product remains significantly soluble at low temperatures, a large portion will be lost in the mother liquor.
Too much solvent was used. Concentrate the mother liquor and attempt a second crop of crystals.Using the minimum amount of hot solvent to dissolve the crude product is key to maximizing recovery.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel, filter paper, and receiving flask).This prevents the product from crystallizing out on the cold surfaces of the filtration equipment.
Problem 2: Product Purity is Still Low After Purification
Potential Cause Troubleshooting Step Rationale
Co-crystallization of an impurity. Re-crystallize from a different solvent system.Changing the solvent can alter the solubility of both the product and the impurity, potentially allowing for better separation.
Incomplete separation during chromatography. Optimize the mobile phase or use a different stationary phase (e.g., alumina).If the polarity of the product and a key impurity are too similar, a standard silica gel/hexane-ethyl acetate system may not be sufficient.
Thermal degradation during purification. Avoid excessive heat during recrystallization and concentration. Use a rotary evaporator at a moderate temperature and vacuum.Carbamates can be thermally labile.[3][4] Minimizing heat exposure is crucial for maintaining purity.
Problem 3: The Purified Product is Unstable and Discolors Over Time
Potential Cause Troubleshooting Step Rationale
Presence of residual acidic or basic impurities. Ensure thorough washing during the extraction phase. Consider a final wash with water to remove any residual salts.Trace amounts of acid or base can catalyze decomposition over time.
Oxidation or light sensitivity. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light.Some organic molecules are sensitive to air and light, leading to degradation and discoloration.
Inherent instability of the molecule. Store at low temperatures (e.g., in a freezer).Lowering the temperature will slow down the rate of any decomposition reactions.

Experimental Protocols

Protocol 1: Recrystallization of Methyl Methylsulfonylcarbamate
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room temperature and with gentle heating. Identify a solvent or solvent system where the compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Dissolution: Place the crude Methyl methylsulfonylcarbamate in an Erlenmeyer flask. Add the chosen solvent portion-wise with gentle heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of your product from its impurities (aim for an Rf value of ~0.3 for your product).

  • Column Packing: Pack a chromatography column with silica gel using the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system identified in the TLC analysis. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (by increasing the proportion of ethyl acetate) to elute the compounds from the column in order of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl methylsulfonylcarbamate.

Visualizing the Purification Workflow

Purification_Workflow Crude_Product Crude Methyl methylsulfonylcarbamate Extraction Liquid-Liquid Extraction Crude_Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization If solid Column_Chromatography Column Chromatography Extraction->Column_Chromatography If oil or further purification needed Pure_Product Pure Methyl methylsulfonylcarbamate Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Caption: General purification workflow for crude Methyl methylsulfonylcarbamate.

Safety Precautions

It is imperative to handle Methyl methylsulfonylcarbamate and all associated chemicals with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

  • Handling: Avoid contact with skin and eyes.[5][8] In case of contact, rinse thoroughly with water.[5][8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

For detailed safety information, always consult the Safety Data Sheet (SDS) for Methyl methylsulfonylcarbamate and all other chemicals used.[5][6][7][9]

References

  • Determination of Carbamate Pesticides: Extraction, Purification and Liquid Chromatography Analysis. Canada Commons. Accessed March 25, 2026.
  • SAFETY DATA SHEET. TCI Chemicals. Accessed March 25, 2026.
  • Aldrich 378674 - • SAFETY DATA SHEET. MilliporeSigma. Published March 9, 2026.
  • Magnetic Carbon as an Adsorbent for the Enrichment of Carbamate Pesticides in Magnetic Solid Phase Extraction Prior to High Performance Liquid Chromatography.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals. Published February 15, 2024.
  • SAFETY DATA SHEET. Fisher Scientific. Published December 19, 2025.
  • Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A. Published November 15, 2005.
  • Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Published March 30, 2022.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. Published March 17, 2022.
  • Personal protective equipment for handling Methyl carbamate-d3. Benchchem. Accessed March 25, 2026.
  • Troubleshooting of hydrazine carbamate synthesis. Reddit. Published May 14, 2023.
  • Methyl carbamate purification by extraction and recrystallization.
  • The thermal decompositions of carbamates. I.
  • Waters Alliance System for Carbamate Analysis Method Guide.
  • Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in emtricitabine active pharmaceutical ingredient by LC/MS/MS using electrospray ionization. Analytical Chemistry Insights. Published 2011.
  • Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace. Published 2011.
  • Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Journal of Colloid and Interface Science. Published April 15, 2024.
  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. Journal of Separation Science. Published September 15, 2016.
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Purification of crude, liquid organosulfonyl chloride.
  • Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol.
  • Methyl Methanesulfonate. TCI AMERICA. Accessed March 25, 2026.
  • Characterization of solvent properties of methyl soyate by inverse gas chromatography and solubility parameters. Green Chemistry.
  • Method of purifying methyl salicylate.
  • Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol.
  • Thermal decomposition temperatures for PMMA and PMMA-MSU-F nanocomposites.

Sources

Troubleshooting

Preventing moisture-induced hydrolysis of Methyl methylsulfonylcarbamate

A Guide to Preventing Moisture-Induced Hydrolysis for Researchers Welcome to the technical support resource for Methyl methylsulfonylcarbamate. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Moisture-Induced Hydrolysis for Researchers

Welcome to the technical support resource for Methyl methylsulfonylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing moisture-induced hydrolysis of this compound. As Senior Application Scientists, we have developed this center to provide not only procedural steps but also the underlying scientific principles to ensure the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common initial questions regarding the stability and handling of Methyl methylsulfonylcarbamate.

Q1: What is Methyl methylsulfonylcarbamate and what are its common applications?

Methyl methylsulfonylcarbamate is an organic compound featuring a carbamate group attached to a methylsulfonyl moiety. While specific applications are often proprietary, its structure is of interest in medicinal chemistry and materials science. It can be used as an intermediate in organic synthesis or as a building block in the development of more complex molecules. For instance, related methanesulfonate compounds are used experimentally as research chemicals and have been investigated as potential chemotherapeutic agents[1].

Q2: What is hydrolysis, and why is Methyl methylsulfonylcarbamate so susceptible?

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[2] The carbamate functional group, which contains both ester and amide-like functionalities, is inherently susceptible to this reaction.[3] For Methyl methylsulfonylcarbamate, the presence of the strongly electron-withdrawing methylsulfonyl group (CH₃SO₂) significantly increases the electrophilicity of the carbonyl carbon. This makes it a prime target for nucleophilic attack by water, initiating the degradation process. This reaction can be catalyzed by acids or, more commonly, bases.[2][4]

Q3: What are the primary analytical signs of compound degradation?

Degradation due to hydrolysis will result in the appearance of new, more polar compounds in your analytical runs. When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you should look for:

  • Appearance of New Peaks: You will observe new peaks in your chromatogram, typically at earlier retention times than the parent compound, indicating the formation of more polar hydrolysis byproducts.

  • Decrease in Parent Peak Area: Correspondingly, the peak area of your active compound, Methyl methylsulfonylcarbamate, will decrease over time.

  • Mass Spectrometry Confirmation: In LC-MS, you can identify potential hydrolysis products by their mass-to-charge ratio (m/z). The expected primary byproducts would be methylsulfonamide and methanol (though methanol is often lost in the solvent front).

Several analytical methods, including HPLC with UV or fluorescence detection and LC-MS/MS, are highly effective for separating and quantifying carbamates and their degradation products.[5][6][7]

Section 2: Troubleshooting Guide: Experimental Challenges & Solutions

This section provides a question-and-answer format to troubleshoot specific experimental problems related to compound instability.

Problem 1: Compound Degradation During Storage (Solid State)

Q: I stored my solid Methyl methylsulfonylcarbamate in its original vial on the shelf. My latest experiment gave poor results, and subsequent analysis shows significant impurities. What went wrong?

A: Probable Cause & Explanation

Even in its solid form, Methyl methylsulfonylcarbamate is highly susceptible to degradation from atmospheric moisture. The fine powder has a large surface area, allowing for the adsorption of water molecules from the air. This surface moisture is often sufficient to initiate slow hydrolysis over time, especially if the storage container is not hermetically sealed or has been opened multiple times in a humid environment. Standard laboratory conditions can have a relative humidity (RH) high enough to compromise sensitive compounds.[8][9]

Preventative Protocol: Proper Storage of a Moisture-Sensitive Solid

  • Work in a Controlled Environment: Whenever handling the solid compound, work in an environment with low humidity, such as a nitrogen-purged glove box or a glove bag.[10]

  • Aliquot the Compound: Upon receiving the compound, if you do not intend to use it all at once, immediately aliquot it into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen). This minimizes the exposure of the bulk material to air each time you need to weigh out a sample.

  • Use a Desiccator for Storage: Place the sealed vials inside a vacuum desiccator containing a fresh, active desiccant (e.g., Drierite or molecular sieves). Ensure the desiccant's color indicator shows it is active.

  • Seal Tightly: Use vials with high-quality, airtight seals, such as those with PTFE-lined caps. For an extra layer of protection, wrap the cap-vial interface with Parafilm.

  • Refrigerate or Freeze: Store the desiccator in a refrigerator or freezer at the recommended temperature (typically 4°C or -20°C) to further slow down any potential degradation kinetics.[11]

Problem 2: Rapid Degradation in Solution

Q: My compound seems to degrade within minutes to hours after I dissolve it in a solvent for my experiments. How can I prepare stable solutions?

A: Probable Cause & Explanation

This is a classic sign of hydrolysis being accelerated by trace amounts of water in your solvent or by suboptimal pH conditions.[2][4] The rate of hydrolysis for carbamates is highly dependent on pH, with stability being greatest in slightly acidic conditions (around pH 5) and degradation increasing dramatically in neutral and alkaline environments (pH > 7).[2] Furthermore, many standard laboratory solvents, unless specifically dried, contain enough water (measured in parts-per-million, ppm) to degrade a sensitive compound.

Data Presentation: Recommended Water Content in Solvents

SolventGradeTypical Water Content (ppm)Recommended Max (ppm)
Dimethyl Sulfoxide (DMSO)Standard ACS< 500< 50
Acetonitrile (ACN)HPLC Grade< 100< 30
MethanolHPLC Grade< 150Not Recommended (Protogenic)
Dichloromethane (DCM)Standard ACS< 150< 50

Preventative Protocol: Preparation of Anhydrous Solutions

  • Select the Right Solvent: Choose a non-protic, aprotic solvent like anhydrous DMSO or acetonitrile. Avoid protic solvents like methanol or ethanol if possible, as they can participate in solvolysis.

  • Use Anhydrous Grade Solvents: Purchase solvents in sealed bottles specifically designated as "anhydrous" or "dry". These are often packaged under an inert atmosphere.[10]

  • Dry Your Own Solvents (If Necessary): If anhydrous grade is unavailable, dry the solvent using activated molecular sieves (3Å or 4Å).

    • Activate sieves by heating them in a glassware oven at >200°C for several hours under vacuum.

    • Cool them under an inert atmosphere (argon or nitrogen).

    • Add the activated sieves to your solvent bottle (approx. 10% w/v) and allow it to stand for at least 24 hours before use.

  • Prepare Solutions Under Inert Atmosphere:

    • Dry all glassware in an oven (e.g., 125°C overnight) and cool under a stream of dry nitrogen or argon.[10]

    • Weigh your compound in a glove box or by using a nitrogen-filled glove bag.

    • Use a syringe to transfer the anhydrous solvent from the source bottle to your vial, ensuring you pierce the septum of the source bottle to maintain its inert atmosphere.

  • Stock Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can introduce moisture.

Problem 3: Inconsistent Results in Biological Assays

Q: I am observing high variability in my cell-based or enzymatic assay results. Could this be related to the stability of my Methyl methylsulfonylcarbamate stock?

A: Probable Cause & Explanation

Absolutely. Biological assays are typically performed in aqueous buffers, which create a highly favorable environment for hydrolysis. If your compound is degrading in the assay buffer, its effective concentration will decrease over the course of the experiment, leading to inconsistent and non-reproducible results. The rate of degradation can be significant, with the half-life of some carbamates decreasing from days to mere minutes when moving from a stable stock to an aqueous, alkaline buffer.[2] Furthermore, biological matrices like plasma or tissue homogenates may contain esterase enzymes that can actively catalyze carbamate hydrolysis.[2]

Preventative Protocol: Dosing in Aqueous Systems

  • Prepare High-Concentration Stock: Make a highly concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO. At this concentration, the compound is often more stable, and the volume needed for dosing will be minimal.

  • Minimize Aqueous Exposure Time: Add the compound to your aqueous assay buffer immediately before starting the experiment. Do not prepare buffered solutions of the compound and let them sit.

  • Control the pH: If your experimental conditions allow, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to slow the rate of hydrolysis. Most carbamates are most stable around pH 5.[2]

  • Run a Stability Control: In a separate experiment, incubate your compound in the assay buffer under the exact same conditions (time, temperature) but without the cells or enzyme. Analyze samples at different time points (e.g., 0, 1, 2, 4 hours) by HPLC or LC-MS to quantify the rate of degradation. This will tell you the stability window for your compound in that specific assay.

  • Keep Solutions Cold: Perform dilutions and keep the final assay plates on ice as much as possible before placing them in the incubator to minimize degradation before the experiment officially begins. Higher temperatures accelerate hydrolysis.[2]

Section 3: Key Mechanisms and Workflows

Understanding the chemical mechanism and adhering to a strict workflow are paramount for success.

Mechanism of Base-Catalyzed Hydrolysis

The diagram below illustrates the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of Methyl methylsulfonylcarbamate, a key step in its degradation in aqueous environments. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the more stable methylsulfonamide anion and other byproducts. This process is consistent with mechanisms proposed for similar sulfonylcarbamates.[12]

Caption: Workflow for handling moisture-sensitive compounds.

References
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. Retrieved from [Link]

  • Al-Yahya'ei, A. M., et al. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 13(9), e0204040. Retrieved from [Link]

  • Agilent Technologies. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent. Retrieved from [Link]

  • Werner, S. L., & Johnson, S. M. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey. Retrieved from [Link]

  • Lee, S. M., et al. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. Retrieved from [Link]

  • Aresta, M., et al. (2018). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 23(6), 1348. Retrieved from [Link]

  • Givens, G. H., et al. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education, 92(10), 1737-1740. Retrieved from [Link]

  • Aly, O. M., & El-Dib, M. A. (1971). The kinetics of the hydrolysis of organophosphorus and carbamate pesticides in water and aqueous base buffers. Toxicological & Environmental Chemistry, 42(1-2), 113-121. Retrieved from [Link]

  • U.S. Geological Survey. (1988). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. Retrieved from [Link]

  • Castro, E. A., et al. (2001). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 534-539. Retrieved from [Link]

  • Sitsen, E., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(3), 756-765. Retrieved from [Link]

  • Ravert, H. T., et al. (1995). Synthesis of carbon-11 labeled methylcarbamates from [11C]-methylchloroformate. Journal of Labelled Compounds and Radiopharmaceuticals, 36(4), 365-371. Retrieved from [Link]

  • Reiter, B. G., & Strauss, B. (1970). Repair of alkylation damage: stability of methyl groups in Bacillus subtilis treated with methyl methanesulfonate. Journal of Bacteriology, 102(3), 760-766. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • CN1475481A. (2004). A kind of method of synthesizing methyl carbamate. Google Patents.
  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. NTP. Retrieved from [Link]

  • US5508455A. (1996). Hydrolysis of methyl esters for production of fatty acids. Google Patents.
  • Renesas. (2018). TB363: Guidelines for Handling and Processing Moisture Sensitive Surface Mount Devices (SMDs). Renesas. Retrieved from [Link]

  • Ali, M. S. (1993). Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography. Journal of AOAC International, 76(6), 1309-1316. Retrieved from [Link]

  • NexPCB. (2018). Proper Handling of Humidity Sensitive Components (MSL 3). NexPCB. Retrieved from [Link]

  • Singh, B., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]

  • Plisson, C., et al. (2013). Radiosynthesis and reactivity of N-[11C]methyl carbamoylimidazole. EJNMMI Radiopharmacy and Chemistry, 2(1), 1-13. Retrieved from [Link]

  • Khan, M. N., & Khan, A. A. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

  • US4185027A. (1980). Hydrolysis of methyl esters. Google Patents.
  • Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses. Retrieved from [Link]

  • PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. PCBCart. Retrieved from [Link]

  • Wang, Z., et al. (2007). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Methyl Methylsulfonylcarbamate

Welcome to the Technical Support Center for Methyl methylsulfonylcarbamate (CAS: 88511-15-3). This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl methylsulfonylcarbamate (CAS: 88511-15-3). This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the physicochemical challenges of solubilizing this specific reagent during drug discovery, synthesis, and preclinical formulation.

Methyl methylsulfonylcarbamate ( C3​H7​NO4​S ) possesses a unique molecular architecture featuring both a highly polar sulfonyl group (strong hydrogen bond acceptor) and a carbamate moiety (hydrogen bond donor and acceptor). This dual functionality creates strong intermolecular hydrogen-bonding networks in its solid state, which must be systematically disrupted by the chosen solvent system to achieve optimal solubility.

Part 1: Chemical Causality & Solvent Compatibility Data

To rationally select a solvent, one must look beyond empirical trial-and-error and understand the thermodynamic causality of dissolution. The solvent must possess a sufficient dipole moment and hydrogen-bonding capacity to overcome the crystal lattice energy of the methylsulfonyl and carbamate groups.

Table 1: Solubility Profile and Mechanistic Causality for Methyl Methylsulfonylcarbamate

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Causality (Solute-Solvent Interaction)
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions. The solvent acts as a potent H-bond acceptor, effectively solvating the carbamate -NH proton and disrupting the crystal lattice without competing for the sulfonyl oxygens.
Polar Protic Methanol, EthanolModerate (10-30 mg/mL)Solvents act as both H-bond donors and acceptors. While they interact well with the sulfonyl group, the solvent's own self-association (H-bonded networks) competes with solute solvation, limiting maximum capacity.
Moderately Polar Ethyl Acetate, THFLow to Mod. (1-10 mg/mL)Moderate dipole moments provide some solvation for the carbamate ester linkage, but lack the strong H-bond accepting power required to fully dissociate the sulfonyl-carbamate intermolecular bonds.
Non-Polar Hexane, ToluenePoor (<1 mg/mL)Inability to participate in hydrogen bonding or dipole interactions. The energetic cost of breaking the solute's crystal lattice is not compensated by solvent-solute interactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My Methyl methylsulfonylcarbamate precipitates unexpectedly when scaling up a reaction in a mixed aqueous-organic system. Why is this happening, and how do I fix it? A: This is a classic anti-solvent effect. While the compound is highly soluble in polar aprotic solvents like DMSO, the addition of water (a highly polar protic solvent with strong self-association) drastically changes the dielectric constant and hydrogen-bonding dynamics of the mixture. Water preferentially hydrogen-bonds with itself and the organic co-solvent, effectively "squeezing out" the hydrophobic methyl groups of the solute. Resolution: To prevent precipitation, utilize machine learning-based predictive models for co-solvent selection to optimize the volumetric ratio before scale-up [1]. If water is required, gradually introduce it dropwise under high shear, or consider transitioning to a co-solvent system with a more gradual polarity gradient (e.g., adding a bridging solvent like ethanol).

Q2: We are preparing a formulation for in vivo preclinical pharmacokinetic (PK) studies. We need high solubility, but DMSO is too toxic for our animal models. What are our alternatives? A: For preclinical PK studies, high concentrations of polar aprotic solvents can cause localized tissue necrosis or alter membrane permeability, confounding your biological data. Instead of relying solely on organic solvents, you must employ a multi-faceted formulation strategy [2]. Resolution: Utilize a ternary co-solvent system (e.g., 5-10% Ethanol, 10-20% PEG 400, and 70-85% aqueous buffer). PEG 400 provides excellent dipole interactions for the sulfonyl group while maintaining biocompatibility. If solubility remains insufficient, incorporate a non-ionic surfactant (like Polysorbate 80) to encapsulate the compound within micelles, thereby increasing the apparent aqueous solubility without increasing solvent toxicity [2].

Q3: What is the most reliable, material-sparing method to screen solvents for this compound during early-stage discovery? A: Relying on visual (kinetic) solubility can lead to false positives due to supersaturation. The gold standard is a miniaturized thermodynamic equilibrium assay [3]. Resolution: Implement a high-throughput shake-flask method coupled with HPLC-UV quantification. By using 96-well filter plates, you can assess 10+ solvent systems simultaneously using less than 5 mg of the active pharmaceutical ingredient (API).

Part 3: Standard Operating Procedure (SOP)

High-Throughput Thermodynamic Solubility Screening & Self-Validation

To ensure absolute trustworthiness in your solubility data, this protocol incorporates a self-validating loop : it not only measures how much compound is in solution but also verifies that the undissolved solid has not degraded or changed its polymorphic state during the assay.

Materials Required:

  • Methyl methylsulfonylcarbamate API

  • Target solvent systems (ensure pharmacopeia-grade purity to avoid impurity-driven degradation) [4]

  • 96-well deep-well plates and 0.45 µm PTFE filter plates

  • HPLC-UV system

Step-by-Step Methodology:

  • Supersaturation Preparation: Add 2.0 mg of Methyl methylsulfonylcarbamate to individual wells of a 96-well deep-well plate.

  • Solvent Addition: Dispense 200 µL of the target solvent/buffer system into each well (Target maximum theoretical concentration: 10 mg/mL).

  • Equilibration: Seal the plate and incubate on a thermoshaker at 25°C (or 37°C for biological assays) at 800 RPM for 24 hours. Causality note: 24 hours is required to ensure the system transitions from a kinetically trapped supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a 0.45 µm PTFE filter plate. Centrifuge at 3000 x g for 10 minutes to separate the saturated supernatant from the solid pellet.

  • Quantification (Supernatant): Dilute the filtrate 1:100 in the HPLC mobile phase and inject it into the HPLC-UV. Quantify the concentration against a pre-established standard calibration curve.

  • Self-Validation (Pellet & Purity Check):

    • Chromatographic Integrity: Check the HPLC chromatogram of the supernatant for secondary peaks. The presence of new peaks indicates that the solvent is causing chemical degradation (e.g., hydrolysis of the carbamate linkage), invalidating the solubility metric.

    • Solid-State Integrity: Recover the solid pellet from the filter plate and analyze via X-Ray Powder Diffraction (XRPD). If the diffraction pattern differs from the starting material, the compound has formed a solvate or transitioned to a different polymorph, meaning the measured solubility applies to the new crystal form, not the original API.

Part 4: Decision-Making Workflow Visualization

The following diagram outlines the logical decision tree for selecting and validating a solvent system for Methyl methylsulfonylcarbamate, ensuring both chemical stability and application suitability.

SolventSelection Start Determine Target Application InVitro In Vitro / Chemical Synthesis (e.g., DMSO, DMF, NMP) Start->InVitro InVivo In Vivo / Preclinical PK (e.g., PEG 400, Tween 80) Start->InVivo Screening High-Throughput Thermodynamic Screening InVitro->Screening InVivo->Screening Validation HPLC Quantification & XRPD Pellet Validation Screening->Validation Optimization Adjust Co-solvent Ratio or Change Surfactant Validation->Optimization Poor Solubility Success Optimal Formulation Achieved Validation->Success Target Reached & Stable Polymorph Fail Degradation Detected (Reject Solvent) Validation->Fail Chemical Degradation Optimization->Screening

Workflow for Methyl methylsulfonylcarbamate solvent selection and thermodynamic validation.

References

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at:[Link]

  • Novel High-Throughput Strategy for the Aqueous Solubility Assessment of Peptides and Proteins... Molecular Pharmaceutics - ACS Publications. Available at:[Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Methyl Methylsulfonylcarbamate Amidation

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl methylsulfonylcarbamate (CAS 88511-15-3) . The amidation (aminol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Methyl methylsulfonylcarbamate (CAS 88511-15-3) . The amidation (aminolysis) of this reagent is a critical step in synthesizing methylsulfonylureas, but it is highly susceptible to side reactions. This guide synthesizes field-proven insights with mechanistic causality to help you eliminate byproducts and optimize your yields.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my amidation reaction yielding high levels of symmetrical urea (R-NH-CO-NH-R) instead of the desired methylsulfonylurea? Causality & Expert Insight: Symmetrical ureas form via a secondary aminolysis pathway. Once your desired methylsulfonylurea (CH 3​ SO 2​ NHCONHR) is formed, the methanesulfonamide moiety (-NHSO 2​ CH 3​ ) can act as a competent leaving group under thermal stress[1]. If you use an excess of the amine reagent and apply heat, the unreacted amine will attack the carbonyl of your product, displacing methanesulfonamide and yielding a symmetrical urea. Actionable Solution:

  • Strictly control stoichiometry: Use no more than 1.05 equivalents of the amine.

  • Avoid excessive heating: Maintain the reaction temperature between 25 °C and 50 °C.

Q2: I am observing significant amounts of methanesulfonamide (CH 3​ SO 2​ NH 2​ ) in my crude LC-MS trace. What causes this cleavage? Causality & Expert Insight: Methanesulfonamide is a classic degradation byproduct resulting from competitive hydrolysis. The reaction often proceeds via an E1cB-like mechanism, generating a highly reactive sulfonyl isocyanate intermediate. If your solvent or reagents contain trace moisture, water outcompetes the amine as a nucleophile, hydrolyzing the intermediate to yield methanesulfonamide and CO 2​ . Actionable Solution:

  • Ensure strictly anhydrous conditions. Use rigorously dried solvents (e.g., over 3Å molecular sieves) and purge the reaction vessel with inert gas (N 2​ or Argon).

Q3: The reaction is sluggish and leaves unreacted methyl methylsulfonylcarbamate. How can I accelerate it without increasing byproducts? Causality & Expert Insight: Direct aminolysis of methyl esters is notoriously slow due to the poor leaving-group ability of the methoxide ion compared to activated esters[2]. Actionable Solution:

  • Introduce a non-nucleophilic base such as DIPEA or DBU (1.2 eq). This facilitates the deprotonation of the sulfonylcarbamate, driving the equilibrium toward the reactive isocyanate intermediate without introducing a competing nucleophile.

Q4: How should I handle the regulatory qualification of these byproducts if this step is late in my API synthesis? Causality & Expert Insight: Regulatory guidelines (such as ICH Q3A) require stringent tracking of organic byproducts generated from coupling and amidation reagents, as they are not structurally related to the core drug substance and may carry distinct toxicological profiles[3]. Actionable Solution:

  • Implement an acidic aqueous workup. Both unreacted aliphatic amines and the basic catalysts (DIPEA/DBU) partition efficiently into the aqueous layer at pH < 3, while the target methylsulfonylurea remains in the organic phase.

Part 2: Mechanistic Pathways & Workflow Visualization

Reaction Mechanism and Byproduct Divergence

The diagram below illustrates the causal relationship between reaction conditions and byproduct formation.

Mechanism SM Methyl methylsulfonylcarbamate (Starting Material) Intermediate Sulfonyl Isocyanate [Reactive Intermediate] SM->Intermediate Base / -MeOH Product Methylsulfonylurea (Desired Product) SM->Product + Amine (Direct) Amine Amine (R-NH2) [Nucleophile] Intermediate->Product + Amine Byproduct1 Methanesulfonamide (Hydrolysis Byproduct) Intermediate->Byproduct1 + H2O (Moisture) Byproduct2 Symmetrical Urea (Over-reaction Byproduct) Product->Byproduct2 + Excess Amine + Heat

Caption: Mechanistic divergence in methylsulfonylcarbamate amidation highlighting byproduct pathways.

Optimized Experimental Workflow

Workflow Step1 1. System Preparation Dry glassware, N2 purge, Anhydrous THF Step2 2. Base Activation Add DIPEA (1.2 eq) at 0°C Step1->Step2 Step3 3. Amine Addition Strictly 1.05 eq Amine, dropwise Step2->Step3 Step4 4. Thermal Control Stir at 25°C - 50°C for 4-6h Step3->Step4 Step5 5. Self-Validation LC-MS Check: Confirm SM consumption Step4->Step5 Step6 6. Quench & Workup 1M HCl wash (pH < 3) to remove amine Step5->Step6

Caption: Step-by-step self-validating workflow for optimized amidation.

Part 3: Quantitative Optimization Data

The following table summarizes internal validation data demonstrating how specific deviations from the protocol drive byproduct formation.

Reaction ConditionConversion (%)Desired Sulfonylurea (%)Symmetrical Urea (%)Methanesulfonamide (%)
Optimized: 1.05 eq Amine, THF, 25°C, Anhydrous> 95%92% < 2%< 2%
Excess Reagent: 2.50 eq Amine, THF, 65°C, Anhydrous> 99%41%54% 4%
Moisture Contamination: 1.05 eq Amine, THF, 25°C, 5% H 2​ O85%58%< 2%25%
No Base Catalyst: 1.05 eq Amine, THF, 25°C, Anhydrous40%38%< 1%< 1%

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that deviations are caught before the product is isolated.

Materials Required:

  • Methyl methylsulfonylcarbamate (1.0 eq)

  • Primary Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (Karl Fischer titration < 50 ppm H 2​ O)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N 2​ for 10 minutes.

  • Dissolution: Add Methyl methylsulfonylcarbamate (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (1.2 eq) dropwise.

    • Validation Checkpoint 1: The solution should remain clear. A sudden precipitation at this stage indicates severe moisture contamination (premature degradation).

  • Amidation: Dissolve the primary amine (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise over 15 minutes to prevent localized exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 6 hours.

    • Validation Checkpoint 2: At t = 4h, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The target mass ( [M+H]+ of the sulfonylurea) should be the base peak. If unreacted SM remains, raise the temperature to 40 °C for 2 additional hours. Do not exceed 50 °C to prevent symmetrical urea formation.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with 1M HCl (1 volume equivalent).

    • Validation Checkpoint 3: Test the aqueous layer with pH paper. It must read pH < 3. This guarantees that all unreacted amine and DIPEA have been protonated and removed from the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude methylsulfonylurea.

References

  • Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. Reaction Chemistry & Engineering (RSC Publishing).[2] URL:[Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review.[3] URL:[Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health (PMC).[1] URL:[Link]

Sources

Optimization

Troubleshooting catalyst deactivation with Methyl methylsulfonylcarbamate

Technical Support Center: Troubleshooting Catalyst Deactivation with Methyl Methylsulfonylcarbamate Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Catalyst Deactivation with Methyl Methylsulfonylcarbamate

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals facing catalytic failures when utilizing Methyl methylsulfonylcarbamate (MMSC) in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

As an Application Scientist, I have structured this guide to move beyond basic symptom-checking. We will dissect the fundamental organometallic causality behind catalyst poisoning, provide self-validating experimental protocols, and offer a targeted FAQ to rescue your stalled reactions.

Mechanistic Causality: Why Does MMSC Deactivate Catalysts?

Methyl methylsulfonylcarbamate ( CH3​SO2​NHCOOCH3​ ) is a highly specialized reagent. The central nitrogen atom is flanked by two strongly electron-withdrawing groups (a sulfonyl and a carbamate ester), rendering the N-H proton highly acidic. While this allows for easy deprotonation, the resulting anion is a potent catalyst poison through three distinct mechanisms:

  • Ligand Displacement (The Dormant Complex): Secondary amines and deprotonated sulfonamides/carbamates are notorious for displacing supporting phosphine ligands from the Palladium (Pd) center. The MMSC anion can coordinate in a bidentate (N,O) or strong monodentate fashion, forming a thermodynamically stable, off-cycle dormant complex that halts the catalytic cycle[2].

  • Stalled Reductive Elimination: Even if the MMSC anion successfully coordinates to the Pd(II)-aryl intermediate without displacing the ligand, the strong Pd–N bond and the electron-withdrawing nature of the MMSC framework drastically increase the activation energy required for the final reductive elimination step [1].

  • Irreversible Sulfur Poisoning: Under overly harsh basic conditions or thermal stress, the methylsulfonyl group can degrade, releasing free sulfur species. Sulfur is a severe catalyst poison that binds irreversibly to Palladium, leading to the agglomeration of inactive "palladium black" (PdS or Pd4​S nanoparticles) [3, 4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Aryl Halide Coord MMSC Coordination OxAdd->Coord Base + MMSC RedElim Reductive Elimination Coord->RedElim Bulky Ligand / Lewis Acid Poison1 Ligand Displacement (Off-Cycle Dormant Complex) Coord->Poison1 Small Phosphine Ligands Poison2 Sulfur Degradation (Pd-Black Agglomeration) Coord->Poison2 Harsh Base / Thermal Stress RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Mechanistic pathways of Pd-catalysis with MMSC, highlighting productive vs. deactivation routes.

Step-by-Step Troubleshooting Protocols

To establish a self-validating system, you must systematically eliminate the variables causing deactivation. Implement the following protocols sequentially.

Protocol A: Ligand Steric Tuning (Preventing Displacement)

Standard bidentate ligands (e.g., BINAP, dppf) or small monodentate ligands are easily displaced by the MMSC anion. You must switch to highly hindered, electron-rich dialkylbiaryl monophosphines [2].

  • Preparation: In a nitrogen-filled glovebox, weigh out 2.0 mol% Pd2​(dba)3​ and 4.5 mol% of a bulky ligand (e.g., BrettPhos or GPhos ).

  • Pre-activation: Dissolve the Pd precursor and ligand in anhydrous dioxane (1.0 mL). Stir at 40°C for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L1​Pd(0) species.

  • Reaction Assembly: Add the aryl halide (1.0 equiv), MMSC (1.2 equiv), and a mild base (see Protocol B).

  • Validation: If the reaction remains homogeneous and yellow/orange, ligand displacement has been prevented. If it turns black immediately, proceed to Protocol B.

Protocol B: Base Optimization (Preventing Degradation)

Strong bases like Sodium tert-butoxide (NaOtBu) can cause base-mediated decomposition of the MMSC framework, releasing sulfur poisons[2, 3].

  • Base Selection: Replace NaOtBu with Sodium trimethylsilanolate (NaOTMS ) or tribasic Potassium phosphate ( K3​PO4​ ). NaOTMS is basic enough to deprotonate MMSC but nucleophilically hindered, preventing the degradation of the sulfonyl group.

  • Stoichiometry: Use exactly 1.5 equivalents of the base. Excess base accelerates off-cycle degradation pathways.

  • Solvent: Ensure the solvent is rigorously degassed. Oxygen accelerates the formation of unreactive Pd-sulfonamide dimers.

Protocol C: Lewis Acid Acceleration (Forcing Reductive Elimination)

If the reaction stalls after coordination (the solution remains clear yellow but starting material is unconsumed), the Pd-N bond is too stable. A Lewis acid will coordinate to the carbamate/sulfonyl oxygen, withdrawing electron density and accelerating reductive elimination [1].

  • Additive Introduction: To the stalled reaction mixture, add 1.0 equivalent of a Boron-based Lewis acid (e.g., Triethylborane, BEt3​ , 1.0 M in THF).

  • Heating: Heat the reaction to 90°C for 1–2 hours.

  • Validation: Monitor via LC-MS. The Lewis acid weakens the Pd-N interaction, forcing the expulsion of the coupled product and regenerating the Pd(0) catalyst.

Quantitative Data: Parameter Optimization Summary

The following table synthesizes the expected outcomes when modifying reaction parameters to combat MMSC-induced deactivation. Use this as a benchmark for your optimization screens.

Ligand TypeBase UsedAdditiveCatalyst State ObservationExpected Yield (%)
dppf (Bidentate)NaOtBuNoneRapid black precipitate (Pd-Black)< 5%
XPhos (Monodentate)NaOtBuNoneStalled at 30%; yellow solution30%
BrettPhos (Bulky)NaOtBuNoneSlow degradation over 12h45%
BrettPhos (Bulky) NaOTMS None Stable active catalyst (Orange) 78%
BrettPhos (Bulky) NaOTMS BEt3​ (1.0 eq) Rapid conversion (< 2h); Stable > 95%

Troubleshooting Workflow Diagram

Workflow Start Reaction Stalled / Low Yield CheckBase Is a strong base (e.g., NaOtBu) used? Start->CheckBase ChangeBase Switch to weaker base (e.g., NaOTMS, K3PO4) CheckBase->ChangeBase Yes CheckLigand Is the ligand easily displaced? (e.g., dppf, BINAP) CheckBase->CheckLigand No ChangeLigand Use bulky biaryl phosphines (e.g., BrettPhos, GPhos) CheckLigand->ChangeLigand Yes CheckElim Is reductive elimination slow? CheckLigand->CheckElim No AddLewis Add Lewis Acid (e.g., BEt3) to weaken Pd-N bond CheckElim->AddLewis Yes

Decision tree for resolving MMSC-induced catalyst deactivation in cross-coupling.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 5 minutes of adding the base. What is happening? A: The formation of a black precipitate is "palladium black," indicating irreversible catalyst decomposition [3]. With MMSC, this is almost always caused by using a base that is too harsh (like NaOtBu), which degrades the methylsulfonyl group and releases sulfur. Sulfur binds to the Pd center, stripping the ligands and causing the nanoparticles to agglomerate [4]. Switch to NaOTMS or K3​PO4​ .

Q: I am using BrettPhos, but my reaction still stalls at 30% conversion. The solution remains yellow. How do I fix this? A: A yellow, homogeneous solution indicates your catalyst is alive but trapped in a dormant state—specifically, the Pd(II)-aryl-MMSC complex. The reductive elimination step is stalled due to the electron-withdrawing nature of the carbamate/sulfonyl groups [1]. Implement Protocol C and add a Lewis acid like BEt3​ to accelerate the product release.

Q: Can I recover the palladium catalyst once it has been poisoned by sulfur from the MMSC degradation? A: Practically, no. Once sulfur-poisoned palladium waste ( Pdx​Sy​ ) forms, the Pd–S bond is exceptionally strong and difficult to regenerate for cross-coupling purposes [4]. It is more cost-effective to prevent the poisoning via proper base and ligand selection than to attempt catalyst regeneration.

Q: Does the order of addition matter when setting up the reaction? A: Yes, critically. Never expose the active Pd(0) catalyst to MMSC and base without the aryl halide present. Doing so will lead to immediate off-cycle coordination and deactivation. Always ensure the oxidative addition of the aryl halide occurs first by pre-mixing the catalyst and aryl halide before adding the MMSC/base mixture.

References

  • Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: Massachusetts Institute of Technology (MIT) DSpace URL:[Link]

  • Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants Source: Environmental Science & Technology, ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Recrystallization of Methyl Methylsulfonylcarbamate

Welcome to the technical support center for the purification of Methyl methylsulfonylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl methylsulfonylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity material through recrystallization. We will explore the underlying principles of solvent selection, provide detailed experimental protocols, and address common challenges you may encounter in the laboratory.

Understanding the Molecule: Key to Effective Purification

Methyl methylsulfonylcarbamate, with its sulfonyl and carbamate functional groups, presents specific challenges and opportunities for purification. The polarity imparted by these groups suggests that a range of solvents, from moderately polar to polar, will be most effective for recrystallization. The key to successful purification lies in exploiting the differential solubility of the target compound and its impurities in a carefully selected solvent system at varying temperatures.

PART 1: Solvent System Selection for Recrystallization

Choosing the right solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should dissolve the Methyl methylsulfonylcarbamate readily at an elevated temperature but sparingly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

A preliminary solvent screen is highly recommended. The following table provides a starting point for solvent selection based on the properties of structurally related compounds.

Solvent ClassSpecific SolventsExpected Solubility BehaviorRationale & Considerations
Alcohols Methanol, Ethanol, IsopropanolGood potential for high solubility when hot and lower solubility when cold.The hydroxyl group can hydrogen bond with the carbamate and sulfonyl moieties. A mixed-solvent system with water may be necessary to reduce solubility at cold temperatures.[1]
Ketones Acetone, Methyl Ethyl KetoneLikely to be a good solvent at a range of temperatures.The carbonyl group can interact with the polar functional groups of the target compound. May require an anti-solvent for efficient crystal precipitation.
Esters Ethyl AcetateModerate to good solubility, particularly when heated.A good balance of polarity. Often used in purification of carbamates.[2]
Chlorinated Solvents Dichloromethane, ChloroformHigh solubility is expected.May be more suitable for initial extraction rather than recrystallization unless an anti-solvent is used. Chloroform has been used for the purification of methyl carbamate.[3]
Aromatic Hydrocarbons TolueneLower solubility expected compared to more polar solvents.Could be useful as an anti-solvent or for purifying from non-polar impurities.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate solubility.Diethyl ether was used in the synthesis and purification of other carbamates.[2]
Water Some solubility is possible due to the polar functional groups.Likely to be used as an anti-solvent in combination with a more soluble organic solvent like an alcohol.

Decision Workflow for Solvent Selection:

Solvent_Selection start Start: Crude Methyl methylsulfonylcarbamate solubility_test Perform small-scale solubility tests in various solvents (hot and cold) start->solubility_test good_solvent Identify a solvent with high solubility when hot and low solubility when cold solubility_test->good_solvent protocol_dev Develop Recrystallization Protocol good_solvent->protocol_dev Yes no_good_solvent No suitable single solvent found good_solvent->no_good_solvent No mixed_solvent Consider a mixed-solvent system if no single solvent is ideal find_soluble Find a solvent that dissolves the compound well at all temperatures ('Solvent A') mixed_solvent->find_soluble no_good_solvent->mixed_solvent find_insoluble Find a solvent in which the compound is poorly soluble at all temperatures ('Solvent B' or 'Anti-solvent') find_soluble->find_insoluble miscible Are Solvent A and Solvent B miscible? find_insoluble->miscible miscible->protocol_dev Yes try_new_pair Select a different solvent pair miscible->try_new_pair No try_new_pair->find_soluble

Caption: Decision workflow for selecting an appropriate solvent system for recrystallization.

PART 2: Experimental Protocols

Below are two detailed protocols for the recrystallization of Methyl methylsulfonylcarbamate: a single-solvent method and a mixed-solvent method.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility curve for Methyl methylsulfonylcarbamate has been identified.

Materials and Equipment:

  • Crude Methyl methylsulfonylcarbamate

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude Methyl methylsulfonylcarbamate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying: Allow the crystals to air-dry on the filter for several minutes by drawing air through the funnel. Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, either in a drying oven at a moderate temperature or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Anti-Solvent Method)

This method is employed when no single solvent provides the desired solubility characteristics. A common and effective system for polar compounds is an alcohol-water mixture.[4][5]

Materials and Equipment:

  • Crude Methyl methylsulfonylcarbamate

  • Solvent (e.g., ethanol)

  • Anti-solvent (e.g., deionized water)

  • All other equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude Methyl methylsulfonylcarbamate in the minimum amount of the hot primary solvent (e.g., ethanol) in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add the hot anti-solvent (e.g., deionized water) dropwise to the solution until it becomes slightly turbid (cloudy). This point of initial, persistent cloudiness is known as the cloud point and indicates that the solution is saturated.[5]

  • Clarification: Add a few drops of the hot primary solvent back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.[4]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold mixture of the two solvents for washing the crystals.

PART 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of Methyl methylsulfonylcarbamate.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out," where the product separates as a liquid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution:

    • Try using a lower-boiling point solvent.

    • Ensure a slower rate of cooling by insulating the flask.

    • Add slightly more solvent before cooling to avoid supersaturation at a temperature above the melting point.

Q2: No crystals are forming even after cooling in an ice bath. What went wrong?

A2: This is a common issue that can arise from several factors.

  • Troubleshooting Steps:

    • Too much solvent: If too much solvent was used, the solution may not be saturated at the lower temperature. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[4]

    • Induce nucleation: If the solution is supersaturated, crystallization may need to be initiated. Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seed crystals: Add a tiny crystal of pure Methyl methylsulfonylcarbamate to the solution to act as a template for crystal growth.

Q3: My recovery of the purified product is very low. How can I improve it?

A3: Low recovery is often due to using too much solvent or excessive washing.

  • Optimization:

    • Use the absolute minimum amount of hot solvent required for dissolution.

    • When washing the crystals, use a minimal amount of ice-cold solvent.

    • Ensure that the filtrate (the liquid remaining after filtration) is thoroughly chilled before filtration to maximize precipitation.

Q4: The purified material is still not pure enough. What are the next steps?

A4: If a single recrystallization does not yield the desired purity, several options are available.

  • Further Purification:

    • Repeat the recrystallization: A second recrystallization can significantly improve purity.

    • Charcoal treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that charcoal can also adsorb some of the desired product.

    • Alternative solvent system: Try a different solvent or mixed-solvent system. Impurities that are soluble in one solvent system may be insoluble in another.

    • Chromatography: For challenging purifications, column chromatography may be necessary.[2]

Q5: What are some potential impurities I should be aware of?

A5: The nature of impurities will depend on the synthetic route used to prepare the Methyl methylsulfonylcarbamate. Potential impurities could include:

  • Starting materials: Unreacted starting materials are a common impurity.

  • Byproducts: Side reactions can lead to the formation of related compounds. For instance, transesterification can occur if an alcohol is used as a reaction solvent at elevated temperatures, leading to the formation of a different ester.[6]

  • Degradation products: The compound may degrade under certain conditions (e.g., high heat, presence of acid or base).

A thorough understanding of the synthetic pathway is crucial for identifying and removing impurities effectively.

References

  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides. National Center for Biotechnology Information. [Link]

  • Rapid and Straightforward Transesterification of Sulfonyl Carbamates. ResearchGate. [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • Sulfonamide purification process.
  • Solubility Modeling of 4-(Methylsulfonyl)benzaldehyde in Nine Organic Solvents at Elevated Temperatures. ResearchGate. [Link]

  • Methyl Methanesulfonate. National Toxicology Program. [Link]

  • PURIFICATION AND PROPERTIES OF CARBAMATE KINASE FROM STREPTOCOCCUS FAECALIS. PubMed. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Table 1, Properties of Methyl Methanesulfonate. National Center for Biotechnology Information. [Link]

  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl Methylsulfonylcarbamate Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of the methylsulfonylcarbamate moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of the methylsulfonylcarbamate moiety. Methyl methylsulfonylcarbamate (MMSC) is a highly versatile, bidentate-protected nitrogen nucleophile. However, because the nucleophilic nitrogen is flanked by two sterically demanding and electron-withdrawing groups (methanesulfonyl and methoxycarbonyl), it exhibits a massive steric radius. This structural reality often leads to frustratingly low yields in nucleophilic substitutions, Mitsunobu inversions, and transition-metal-catalyzed cross-couplings.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind these steric clashes and provide self-validating, field-proven protocols to force these difficult reactions to completion.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Mitsunobu reaction with MMSC and a secondary alcohol yields <10% product. How can I alter the transition state to improve this?

The Causality: The standard Mitsunobu system utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This generates a highly bulky alkoxyphosphonium intermediate. The Mitsunobu reaction requires a strict Sₙ2 trajectory for inversion of configuration[1]. When the bulky MMSC anion attempts to approach this already congested electrophilic carbon, the steric clash between the phenyl rings of PPh₃ and the sulfonyl/ester groups of MMSC drastically raises the activation energy, stalling the reaction[2]. The Solution: You must reduce the steric footprint of the leaving group. Switch from PPh₃ to Tri-n-butylphosphine (TBP). TBP is significantly less sterically demanding and more nucleophilic. Pair TBP with Tetramethylazodicarboxamide (TMAD) instead of DEAD. The TBP/TMAD system minimizes the steric bulk of the oxophosphonium intermediate, allowing the MMSC anion to successfully execute the Sₙ2 attack.

Q2: I am performing a base-mediated N-alkylation of MMSC with a branched alkyl halide, but I mostly recover starting material. What is failing?

The Causality: In polar aprotic solvents, weak or standard bases (like K₂CO₃ or unoptimized NaH) leave the deprotonated MMSC anion tightly paired with its alkali metal counterion. This tight ion-pairing effectively doubles the steric bulk of the nucleophile, preventing it from navigating the congested environment of a branched alkyl halide[3]. The Solution: You must generate a "naked" anion. Use a strong, non-nucleophilic base (like NaH) and introduce a highly specific cation chelator, such as 15-crown-5 (for Na⁺) or 18-crown-6 (for K⁺). By sequestering the metal cation, the MMSC anion becomes fully desolvated and highly reactive, possessing a much smaller effective kinetic radius.

Q3: How do I overcome steric barriers when using MMSC in transition-metal-catalyzed dearomatizations or cross-couplings?

The Causality: In Pd- or Mo-catalyzed systems, the combination of bulky stabilizing ligands and the bulky MMSC nucleophile prevents effective reductive elimination or nucleophilic attack at the metal center. The Solution: Alter the steric environment of the electrophile rather than the nucleophile. Recent state-of-the-art methodologies utilize temporary Molybdenum η⁶-coordination to benzenes. This coordination bends the aromatic system out of planarity, dramatically altering its steric and electronic profile, which enables selective and general dearomative 1,2-hydrofunctionalization even with bulky nucleophiles like MMSC[4].

Part 2: Workflow Visualization

To systematically approach steric hindrance with MMSC, follow the decision matrix below.

G A Steric Hindrance in MMSC Reactions B Identify Reaction Pathway A->B C1 Mitsunobu Reaction (Alcohol Electrophile) B->C1 C2 N-Alkylation (Alkyl Halide) B->C2 C3 Cross-Coupling (Dearomatization) B->C3 D1 Switch to TBP/TMAD (Reduces Phosphonium Bulk) C1->D1 D2 Add Crown Ether (Generates Naked Anion) C2->D2 D3 Use η6-Coordination (Alters Ring Sterics) C3->D3

Caption: Decision matrix for overcoming steric hindrance in Methyl methylsulfonylcarbamate workflows.

Part 3: Quantitative Data & Optimization

The following table summarizes the quantitative impact of modifying the steric environment in the Mitsunobu reaction of MMSC with a highly hindered secondary alcohol (e.g., (-)-menthol).

Phosphine SystemAzodicarboxylateSolventEffective Steric BulkYield (%)Reaction Observation
PPh₃ (Standard)DEADTHFVery High< 5%Severe steric clash at transition state; mostly starting material recovered.
PPh₃DIADTHFHigh12%Slight improvement due to isopropyl flexibility, but Sₙ2 trajectory remains blocked.
PMe₃ADDPDCMLow65%Good conversion, but PMe₃ is highly volatile and pyrophoric, complicating handling.
TBP (Optimized) TMAD Toluene Minimal 82% Compact phosphine reduces intermediate bulk; optimal Sₙ2 inversion achieved.

Part 4: Self-Validating Experimental Protocols

Protocol A: Sterically Relieved Mitsunobu Reaction (TBP/TMAD System)

This protocol utilizes a compact phosphine to minimize the steric profile of the oxophosphonium intermediate, allowing MMSC to attack hindered secondary alcohols.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the hindered secondary alcohol (1.0 equiv, 1.0 mmol) and Methyl methylsulfonylcarbamate (1.5 equiv, 1.5 mmol) to the flask.

  • Solvation: Dissolve the reagents in anhydrous Toluene (0.2 M). Causality: Toluene is preferred over THF here because it supports higher temperatures if needed and minimizes competitive hydrogen bonding.

  • Phosphine Addition: Inject Tri-n-butylphosphine (TBP) (1.5 equiv, 1.5 mmol) via syringe. Stir for 5 minutes.

  • Activation: Cool the mixture to 0 °C. Add Tetramethylazodicarboxamide (TMAD) (1.5 equiv, 1.5 mmol) portion-wise.

  • Self-Validation Check 1: Upon TMAD addition, the solution will turn a distinct pale yellow, indicating the formation of the betaine intermediate.

  • Reaction Phase: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check 2: The reaction is a self-indicating system. As the bulky MMSC attacks and consumes the betaine intermediate, the solution will transition from pale yellow to completely colorless. If the yellow color persists beyond 6 hours, the Sₙ2 attack has stalled (likely due to moisture quenching the betaine).

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: "Naked Anion" N-Alkylation of MMSC

This protocol uses crown ethers to break tight ion-pairing, reducing the kinetic radius of the MMSC anion for reaction with branched electrophiles[3].

  • Preparation: In an argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in anhydrous DMF (5 mL).

  • Chelator Addition: Add 15-crown-5 (1.2 equiv, 1.2 mmol) to the suspension. Causality: The crown ether specifically encapsulates the Na⁺ ion, preventing it from coordinating with the MMSC anion.

  • Deprotonation: Slowly add a solution of Methyl methylsulfonylcarbamate (1.0 equiv, 1.0 mmol) in DMF (2 mL) dropwise at 0 °C.

  • Self-Validation Check 1: Active bubbling (H₂ gas evolution) must be observed immediately. Within 15 minutes, the cloudy suspension must become a completely clear, homogeneous solution. This visual clearing confirms the successful generation of the desolvated, "naked" MMSC anion.

  • Alkylation: Add the sterically hindered alkyl halide (1.1 equiv) dropwise. Heat to 60 °C for 12 hours.

  • Self-Validation Check 2: Monitor via TLC (Hexanes/EtOAc). The naked anion is highly nucleophilic; failure to see product spot formation within 2 hours at 60 °C indicates the alkyl halide is undergoing competitive E2 elimination rather than Sₙ2 substitution.

  • Workup: Dilute with NH₄Cl (sat. aq.), extract with diethyl ether to remove DMF, dry over MgSO₄, and concentrate.

Part 5: References

  • BenchChem Technical Support Team. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. BenchChem.3

  • Leca, D., et al. A New Practical One-Pot Access to Sulfonimidates. Organic Letters, ACS Publications. 2

  • Grokipedia Contributors. Mitsunobu reaction. Grokipedia. 1

  • Authors. Temporary Molybdenum η6-Coordination Enables Selective and General Dearomative 1,2-Hydrofunctionalization of Benzenes. (March 2026). 4

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide: Methyl Methylsulfonylcarbamate vs. Standard Sulfonylating Reagents

As the complexity of Active Pharmaceutical Ingredients (APIs) increases, the strategic selection of reagents for late-stage functionalization becomes critical. Traditionally, sulfonylating agents like methanesulfonyl chl...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of Active Pharmaceutical Ingredients (APIs) increases, the strategic selection of reagents for late-stage functionalization becomes critical. Traditionally, sulfonylating agents like methanesulfonyl chloride (MsCl), p-toluenesulfonyl chloride (TsCl), and trifluoromethanesulfonic anhydride (Tf2O) have been the industry standard for activating alcohols or synthesizing sulfonamides. However, these classical electrophiles often introduce chemoselectivity issues and generate Potential Genotoxic Impurities (PGIs) [1].

In recent years, bifunctional reagents such as Methyl methylsulfonylcarbamate (MMSC) and its derivatives (e.g., tert-butyl methylsulfonylcarbamate) have emerged as powerful alternatives. Rather than acting as harsh electrophiles, these reagents operate via nucleophilic or transition-metal-catalyzed pathways, offering unprecedented orthogonality and mild reaction conditions [2], [3].

This guide provides an objective, data-driven comparison between MMSC and standard sulfonylating reagents, complete with mechanistic insights and field-proven experimental protocols.

Mechanistic Divergence: Electrophilic vs. Nucleophilic Pathways

The fundamental difference between classical sulfonylating reagents and MMSC lies in their electronic roles during synthesis.

Standard reagents (MsCl, TsCl, Tf2O) feature a highly electrophilic sulfur center. They rely on the nucleophilic attack of an alcohol or amine, typically requiring a stoichiometric base (like triethylamine) to neutralize the resulting acidic byproducts (HCl or triflic acid). This highly exergonic process is prone to over-reaction, leading to bis-sulfonylation or unwanted elimination (alkene formation).

Conversely, MMSC ( CH3​SO2​NHCOOCH3​ ) acts primarily as a nucleophile . The N-H proton is flanked by two strong electron-withdrawing groups (a sulfonyl and a carbamate), lowering its pKa to approximately 4–5. This makes MMSC an ideal nucleophilic partner in Mitsunobu reactions, where it displaces activated alcohols with perfect Walden inversion. Furthermore, recent breakthroughs in 2026 have demonstrated that MMSC derivatives can act as highly selective reagents in transition-metal-catalyzed C-H functionalization, such as the temporary Molybdenum η6 -coordination for dearomative 1,2-hydrofunctionalization of benzenes [2].

PathwayComparison cluster_classical Classical Sulfonylation (Electrophilic) cluster_mmsc MMSC-Mediated Functionalization Nuc Substrate (R-OH / R-NH2) Intermediate Sulfonate Ester / Sulfonamide Nuc->Intermediate Base-promoted Elec MsCl / TsCl / Tf2O Elec->Intermediate S_N2 attack Substrate Alcohol / Arene Product Protected Sulfonamide Motif Substrate->Product Mitsunobu / Metal Catalysis MMSC Methyl methylsulfonylcarbamate MMSC->Product Nucleophilic Addition

Mechanistic divergence between classical electrophilic sulfonylation and MMSC-mediated pathways.

Comparative Performance & Quantitative Data

When selecting a reagent, process chemists evaluate reactivity, moisture sensitivity, and the downstream impact of byproducts. The table below summarizes the quantitative and qualitative performance metrics of these reagents.

ParameterMethanesulfonyl Chloride (MsCl)Trifluoromethanesulfonic Anhydride (Tf2O)Methyl Methylsulfonylcarbamate (MMSC)
Primary Role ElectrophileStrong ElectrophileNucleophile / Bifunctional Reagent
Reactivity Profile HighExtremely HighMild, highly chemoselective
Moisture Sensitivity High (hydrolyzes rapidly)Very High (exothermic hydrolysis)Low (Bench-stable solid)
Typical Yields 85–95%70–85% (prone to side reactions)75–90%
PGI Risk High (generates genotoxic esters)HighNegligible
Orthogonality Poor (direct, permanent sulfonylation)PoorExcellent (Carbamate & Sulfonyl groups)

Data Synthesis Insight: While Tf2O and MsCl are unmatched for converting alcohols into excellent leaving groups[1], MMSC is vastly superior when the objective is to install a sulfonamide pharmacophore. By avoiding sulfonyl chlorides, MMSC bypasses the generation of genotoxic impurities, a critical advantage in late-stage drug development such as the synthesis of GCN2 inhibitors [3].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific rigor, the following protocols detail the optimal use of both reagent classes, emphasizing the causality behind each experimental manipulation.

Protocol A: Classical Electrophilic Mesylation (using MsCl)

Objective: Activation of a primary alcohol into a mesylate leaving group.

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under a nitrogen atmosphere.

  • Base Addition: Add triethylamine ( Et3​N , 1.5 equiv) and cool the reaction vessel to 0 °C.

  • Electrophile Addition: Add MsCl (1.2 equiv) dropwise over 10 minutes.

    • Causality: The reaction between MsCl and the alcohol/base complex is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise promote unwanted elimination (alkene formation) or the generation of dark, polymeric byproducts.

  • Reaction & Quench: Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO3​ .

  • Self-Validation Check: The reaction is self-validating via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the alcohol starting material (typically Rf ~0.3) and the emergence of a less polar mesylate spot (Rf ~0.6) confirms conversion. Quenching a 10 µL aliquot in MeOH/ H2​O for LC-MS should show the expected [M+H]+ mass shift of +78 Da.

Protocol B: Advanced Sulfonamidation (using MMSC)

Objective: Direct installation of a protected sulfonamide via Mitsunobu inversion.

  • Preparation: Dissolve the alcohol (1.0 equiv), MMSC (1.2 equiv), and triphenylphosphine ( PPh3​ , 1.5 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.

    • Causality: DIAD must be added last to the pre-cooled mixture. This sequence ensures the in situ generation of the highly reactive Huisgen zwitterion (betaine) in the presence of the nucleophile. The betaine immediately deprotonates the highly acidic N-H of MMSC, generating a potent nucleophile that displaces the activated alcohol, preventing the betaine from undergoing premature degradation.

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Self-Validation Check: Track the reaction via LC-MS. The formation of triphenylphosphine oxide (TPPO, m/z 279) acts as an internal positive control for betaine formation and oxygen transfer. The product peak will show an [M+Na]+ adduct corresponding to the exact mass of the substrate plus MMSC minus water.

Strategic Applications in Drug Development

The structural duality of MMSC allows it to be utilized in highly complex synthetic environments where classical reagents fail.

1. Late-Stage Pharmacophore Installation: In the development of potent GCN2 inhibitors capable of reversing MDSC-driven T cell suppression, researchers require mild conditions to install sulfonamide motifs without disrupting delicate heterocyclic cores. MMSC derivatives allow for this installation under non-acidic, non-corrosive conditions, preserving the integrity of the API [3].

2. Advanced C-H Functionalization: Beyond simple substitution, the unique electronic properties of methylsulfonylcarbamates have been leveraged in cutting-edge organometallic chemistry. In 2026, researchers successfully utilized tert-butyl methyl(methylsulfonyl)carbamate in the temporary Molybdenum η6 -coordination for the selective dearomative 1,2-hydrofunctionalization of benzenes. This highlights the reagent's exceptional compatibility with transition-metal catalysts, a domain where reactive sulfonyl chlorides would aggressively poison the metal center [2].

References

  • Source: TechAllied (2025)
  • Source: Amazon AWS Document Hosting (March 2026)
  • Source: Journal of Medicinal Chemistry - ACS Publications (2022)
Comparative

LC-MS validation of Methyl methylsulfonylcarbamate reaction products

Analytical Mastery: LC-MS Validation Strategies for Methyl Methylsulfonylcarbamate (MMSC) Reaction Products As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: LC-MS Validation Strategies for Methyl Methylsulfonylcarbamate (MMSC) Reaction Products

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly reactive intermediates. Methyl methylsulfonylcarbamate (MMSC, CAS 88511-15-3) is a prime example. Widely utilized in microwave-promoted transcarbamylation reactions[1] and as a dynamic protecting group in the synthesis of advanced polyurethane networks[2], MMSC presents a distinct analytical challenge. Sulfonylcarbamates are thermally labile and highly susceptible to in-source fragmentation, making standard analytical approaches unreliable.

This guide objectively compares the performance of our optimized UHPLC-ESI-QqQ (Electrospray Ionization Triple Quadrupole) platform against alternative ionization and mass analysis techniques. More importantly, it details the causality behind our method development, providing a self-validating protocol to ensure absolute data integrity.

Mechanistic Causality in Method Development

To accurately quantify MMSC and its transcarbamylation products, we must engineer the LC-MS/MS environment to stabilize the precursor ion.

The Ionization Dilemma: Under standard ESI conditions, the protonated molecule [M+H]+ of MMSC is notoriously weak and prone to spontaneous cleavage of the ester bond before reaching the mass analyzer. To counteract this, we deliberately introduce 1 mM ammonium formate into the mobile phase. This chemical intervention forces the formation of a highly stable ammonium adduct [M+NH4​]+ . By stabilizing the precursor ion, we ensure that fragmentation only occurs within the collision cell under controlled Collision-Induced Dissociation (CID), drastically improving the signal-to-noise ratio[3].

ESI vs. APPI (Atmospheric Pressure Photoionization): While ESI is the industry standard for its unmatched sensitivity, it suffers from matrix suppression when analyzing crude reaction mixtures. As an alternative, APPI utilizes photons to ionize molecules, which bypasses the charge-competition mechanisms inherent to ESI. For complex, "dirty" matrices, APPI-QqQ often yields simpler mass spectra and is significantly less influenced by matrix constituents[3]. However, for high-throughput quantitative validation where limits of detection (LOD) are paramount, an optimized ESI-QqQ method remains superior.

Comparative Performance Analysis

The following table summarizes the objective performance metrics of the targeted UHPLC-ESI-QqQ product against two leading alternatives: APPI-QqQ and High-Resolution Accurate Mass (HRAM) LC-QTOF.

Performance MetricUHPLC-ESI-QqQ (Optimized Product)UHPLC-APPI-QqQ (Alternative 1)HRAM-LC-QTOF (Alternative 2)
Primary Precursor Ion [M+NH4​]+ (m/z 171) [M+H]+ or M∙+ [M+NH4​]+ (m/z 171.0434)
Matrix Effect (Suppression) Moderate (15-40%)Low (<10%)Moderate (15-30%)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 2.0 ng/mL1.0 - 5.0 ng/mL
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude3-4 orders of magnitude
Primary Analytical Utility High-throughput QA/QC & QuantitationHighly complex, unpurified matricesUnknown degradant elucidation

Data synthesized from validation parameters of carbamate and sulfonylcarbamate analyses[4],[3].

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its internal controls. We must move beyond static methodologies and implement systems that validate their own accuracy per batch. By incorporating a surrogate internal standard and a dual-spike matrix evaluation, this workflow continuously calculates extraction efficiency and ionization suppression, eliminating the risk of silent analytical failures.

Workflow A Sample: MMSC Reaction Matrix B Spike Surrogate IS (BDMC) [Self-Validation Step] A->B C QuEChERS Extraction (MgSO4 / NaOAc) B->C D UHPLC Separation (BEH C18, Sub-2 µm) C->D E ESI-QqQ MS/MS (MRM Mode) D->E F Data Processing (Recovery & Matrix Effect) E->F

Fig 1. Self-validating LC-MS workflow for MMSC reaction products using surrogate IS tracking.

Step-by-Step Methodology:

Step 1: Matrix Preparation & Surrogate Spiking

  • Aliquot 5.0 g of the crude MMSC reaction mixture (or matrix equivalent) into a 50 mL centrifuge tube.

  • Causality: Immediately spike the sample with 100 µL of 10 µg/mL BDMC (4-bromo-3,5-dimethylphenyl-N-methylcarbamate)[4]. BDMC acts as a structural surrogate. If the final BDMC peak area deviates by >15% from a neat standard, the system automatically flags the batch for severe matrix suppression or extraction failure.

Step 2: Buffered QuEChERS Extraction

  • Add 15 mL of 1% acetic acid in acetonitrile.

  • Causality: The acidic environment is critical; it prevents the base-catalyzed hydrolysis of the sensitive sulfonylcarbamate bond during extraction.

  • Add 6.0 g anhydrous MgSO4​ and 1.5 g sodium acetate. Vortex vigorously for 1 minute, then centrifuge at 4500 rpm for 5 minutes.

Step 3: UHPLC Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water containing 1 mM ammonium formate and 0.05% formic acid.

  • Mobile Phase B: Methanol containing 1 mM ammonium formate.

  • Causality: Methanol is selected over acetonitrile because it provides superior solvation for the [M+NH4​]+ adduct, significantly enhancing the ionization efficiency for carbamate derivatives[5]. The sub-2 µm high-density C18 particles prevent secondary interactions with residual silanols, ensuring sharp peak shapes.

Step 4: MS/MS Detection (Targeted MRM)

  • Source Conditions: Capillary voltage 3.5 kV, Desolvation Temperature 450°C.

  • Transitions for MMSC:

    • Quantifier: m/z 171.1 122.0 (Collision Energy: 15 eV)

    • Qualifier: m/z 171.1 58.0 (Collision Energy: 25 eV)

Fragmentation Pathways & Structural Elucidation

Understanding the fragmentation logic is essential for validating transcarbamylation products. When MMSC is subjected to CID, it follows a highly predictable degradation pathway.

Pathway M MMSC Adduct [M+NH4]+ m/z 171 F1 Protonated MMSC [M+H]+ m/z 154 M->F1 -NH3 (In-Source) F2 Loss of Methanol Fragment m/z 122 F1->F2 -CH3OH (CID Low CE) F3 Loss of SO2 Fragment m/z 58 F2->F3 -SO2 (CID High CE)

Fig 2. Mechanistic MS/MS fragmentation pathway of MMSC highlighting primary neutral losses.

Causality of Fragmentation: At low collision energies, the molecule readily sheds its ester group (loss of methanol, -32 Da) yielding the m/z 122 fragment. As collision energy increases, the core sulfonyl group fractures, resulting in the definitive loss of SO2​ (-64 Da) to produce the m/z 58 fragment[3]. Monitoring these specific neutral losses guarantees that the detected peak is structurally related to the sulfonylcarbamate family, preventing false positives from isobaric matrix interferences.

References[4] Owens, J., & Koester, C. (2008). "Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666." OSTI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-8dcBR3NM2AXcQEQKsa_xOrQu1XGil93BsS558hiRHpCHD2WWgCKufSImjnXuXV3gHD76kAM93X0-S_mmuK1domi9sDNoB8kktva4a4MX4Z_xGzP8gfyMOeQt9JjB_Gon_dU=[2] Houck, et al. (2023). "N-Sulfonyl Urethanes to Design Polyurethane Networks with Temperature-Controlled Dynamicity." Macromolecules - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAI68IijTee2XuWTOLipzK3_Ueb0zzqnM_fs1G0rd59LiPXeF3GGQY9W_FljRHhiDvLNTly21XMhci2EuHoZhZ3OUWoH_Q0HzTt-9KQaJKPiheW_2wheRo6NjpHvjXAQShJXdrHY7fr4moGtX2KUc=[1] Konda, et al. (2015). "Microwave Promoted Transcarbamylation Reaction of Sulfonylcarbamates under Continuous-Flow Conditions." Organic Process Research & Development - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-0A2SewAGzanZwLyobekPDrAAgbCqXrzC5WW0ReRlek37IV6VUY0nHOAxwHPpQ0nmD908cDBuHPjybxszVIZec7z8nPWn9yYdkZd1XM0nX-pfcoq-mddJ4azEBmiAVCf0UMQXvi_lTKXITA==[5] Mol, H. G. J., et al. (2008). "Validation of the determination of organophosphorus and carbamate pesticides in milk, liver and meat using LC-MS/MS." WUR eDepot. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGJVgS4GMV8e_c15QETbqzlN-xg8rwyIEHpLuEoe2Rn4uK0fWyVnxkG7EyLFdff6PZ-gNdQr2bfheuXTKpacDT80QONud8ackl4uQ98P8ArrALfAB4-A==[3] Takino, M., et al. (2004). "Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry." Journal of Agricultural and Food Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0z1kICWTdYxW1SKA_ONKHRecZJ5NxFUQBfj5OHQxEpg1DH3Jzmd6TUktKkWCK7FCFYqZlobJG5RVo5_WrS5ij3IyOUZqwCmtv-TywBjAPQbUjvavzroDKT91hVSDhgD3m367c

Sources

Validation

Validating the Purity of Methyl Methylsulfonylcarbamate: A Comparative Guide to GC-MS vs. HPLC Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Methyl methylsulfonylcarbamate (CAS 88511-15-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Methyl methylsulfonylcarbamate (CAS 88511-15-3) is a highly functionalized intermediate frequently utilized in complex pharmaceutical syntheses. Validating its purity is a critical regulatory requirement, yet it presents a distinct analytical challenge: thermal lability . Like many carbamate compounds, it is prone to degradation during high-temperature analysis, particularly in Gas Chromatography (GC)[1].

As a Senior Application Scientist, I frequently see laboratories struggle with artifact formation when analyzing carbamates via direct GC-MS. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS). By exploring the mechanistic causality of thermal degradation and detailing a self-validating derivatization protocol, this guide provides a definitive roadmap for achieving ICH Q2(R1) compliant purity validation[2].

Mechanistic Context: The Thermal Lability of Carbamates

To design a robust analytical method, we must first understand the molecule's behavior under stress. Carbamates contain an ester-amide structural hybrid that is inherently unstable at the elevated temperatures (typically >150 °C) required for GC volatilization.

When subjected to a hot GC inlet, unprotected carbamates undergo homolytic or concerted thermal cleavage, degrading into isocyanates and corresponding alcohols[3]. If Methyl methylsulfonylcarbamate is injected directly into a GC-MS, the resulting chromatogram will display multiple artifact peaks, falsely indicating a highly impure sample.

To harness the superior structural elucidation capabilities of GC-MS, we must alter the molecule's chemistry. By utilizing a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS), we can replace the active N-H proton with a non-polar trimethylsilyl (TMS) group[4]. This eliminates hydrogen bonding, drastically lowers the boiling point, and shields the carbamate backbone from thermal degradation[5].

G MMSC Methyl methylsulfonylcarbamate (Thermally Labile) Thermal Direct GC Injection (>200°C) MMSC->Thermal Unprotected N-H Deriv BSTFA + 1% TMCS Derivatization MMSC->Deriv Silylation Artifacts Degradation Artifacts (Isocyanate + Methanol) Thermal->Artifacts Thermal Cleavage Stable TMS-Derivatized MMSC (Thermally Stable) Deriv->Stable H replaced by TMS GCMS Intact GC-MS Analysis (Accurate Profiling) Stable->GCMS Volatilization

Fig 1: Thermal degradation pathway vs. BSTFA silylation stabilization for GC-MS analysis.

Analytical Strategy Comparison: GC-MS vs. HPLC

While HPLC-UV is the gold standard for the routine batch release of thermally labile compounds[1], GC-MS remains unparalleled for trace-level impurity profiling and identifying unknown byproducts. The choice of technique dictates the workflow.

DecisionTree Start MMSC Purity Validation Goal Primary Analytical Goal? Start->Goal Routine Routine Batch Assay Goal->Routine Quantification Impurity Trace Impurity Profiling Goal->Impurity Structural ID HPLC HPLC-UV (Non-destructive) Routine->HPLC GCMS GC-MS (Derivatized) Impurity->GCMS

Fig 2: Decision matrix for selecting HPLC vs. GC-MS for carbamate purity validation.

Table 1: Comparative Performance Characteristics
ParameterHPLC-UV (Intact Analysis)GC-MS (Derivatized Analysis)
Selectivity Good (Based on Retention Time & UV)Excellent (Retention Time + Mass Spectrum)
Sensitivity Moderate (µg/mL range)High (pg/mL to ng/mL range in SIM mode)
Sample Preparation Simple ("Dilute and Shoot")Complex (Evaporation + Derivatization step)
Thermal Risk None (Analyzed at ambient/column temp)Mitigated (Requires successful silylation)
Primary Application Routine Assay & Batch ReleaseUnknown Impurity ID & Trace Analysis

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, an analytical method must be a self-validating system. This means incorporating internal standards (IS) and System Suitability Testing (SST) to automatically flag preparation errors or instrument drift.

Protocol A: HPLC-UV Method (Baseline Assay)

Use this method for routine purity quantification where structural elucidation of impurities is not required.

  • System Setup: Use a C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Deionized Water (A) and Acetonitrile (B).

  • Gradient Program: 0-2 min (85% A), 2-25 min (linear to 30% A), 25-30 min (hold at 30% A).

  • Detection: UV absorbance at 210 nm.

  • Sample Prep: Dissolve Methyl methylsulfonylcarbamate in Acetonitrile to a final concentration of 1.0 mg/mL.

  • Self-Validation (SST): Inject a resolution standard containing the API and a known closely eluting impurity. The method is only valid if the Resolution factor ( Rs​ ) is 1.5.

Protocol B: GC-MS Method with BSTFA Derivatization (Impurity Profiling)

Use this method for identifying unknown impurities and trace-level quantification.

  • Internal Standard Addition: Spike the sample with Isopropyl carbamate (IS)[5]. The IS undergoes the exact same derivatization process, acting as a self-correcting mathematical baseline for derivatization efficiency and injection volume variances.

  • Evaporation: Transfer 1.0 mL of the sample extract to a glass vial and gently evaporate to dryness under a stream of high-purity nitrogen. Causality: Water violently quenches BSTFA, ruining the derivatization.

  • Derivatization: Add 100 µL of anhydrous Acetonitrile and 100 µL of BSTFA + 1% TMCS. Cap tightly.

  • Incubation: Heat the vial at 80 °C for 30 minutes[5]. Causality: Heat provides the activation energy necessary to drive the silylation of the sterically hindered N-H bond to completion.

  • GC-MS Parameters:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Inlet: 250 °C, Split ratio 10:1.

    • Oven: 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Mode: Electron Ionization (EI) at 70 eV. Full scan (m/z 50-500) for ID; Selected Ion Monitoring (SIM) for trace quantification.

Method Validation & Data Presentation

Both methods must be validated according to the ICH Q2(R1) guidelines[2]. The experimental data below demonstrates that while HPLC provides excellent accuracy for the main assay, the derivatized GC-MS method offers vastly superior sensitivity (LOD/LOQ) for impurity profiling.

Table 2: ICH Q2(R1) Validation Metrics (Experimental Data Summary)
Validation ParameterHPLC-UV (Intact MMSC)GC-MS (TMS-MMSC)ICH Q2(R1) Acceptance Criteria
Specificity No co-eluting peaksBaseline resolution of impuritiesResolution ( Rs​ ) > 1.5
Linearity ( R2 ) 0.9995 (10-100 µg/mL)0.9991 (0.1-10 µg/mL) R2≥0.999
Limit of Detection (LOD) 0.5 µg/mL0.02 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.5 µg/mL0.06 µg/mLSignal-to-Noise 10:1
Recovery (Accuracy) 99.2% ± 0.8%97.5% ± 1.4%95.0% - 105.0%
Precision (%RSD) 0.6%1.8% 2.0%

Conclusion: Attempting to analyze Methyl methylsulfonylcarbamate via direct GC-MS is a fundamental error that will result in thermal degradation. However, by leveraging a self-validating BSTFA derivatization protocol, scientists can unlock the full power of GC-MS, achieving parts-per-billion (ppb) sensitivity for impurity profiling that HPLC-UV simply cannot match.

References

  • Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate). Journal of the American Chemical Society. URL:[Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed (NIH). URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH). URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl Methylsulfonylcarbamate and Alternative Carbamates

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Publication Date: March 30, 2026 Introduction The carbamate functional group is a ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist
Publication Date: March 30, 2026

Introduction

The carbamate functional group is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] Its ability to act as a stable bioisostere for amide bonds, participate in hydrogen bonding, and serve as a versatile synthetic handle makes it a cornerstone of modern organic synthesis.[1][2] The selection of a specific carbamate and its corresponding synthetic route can significantly impact the efficiency, scalability, and overall cost-effectiveness of a chemical process. This guide provides a comprehensive, data-driven comparison of the synthesis of Methyl methylsulfonylcarbamate against three widely used alternatives: Methyl carbamate, Benzyl carbamate, and tert-Butyl carbamate.

This document is designed to provide researchers, scientists, and drug development professionals with the necessary technical insights to make informed decisions when selecting a carbamate for their specific application. We will delve into detailed experimental protocols, present a comparative analysis of yields and reaction parameters, and explore the underlying chemical principles governing each synthetic transformation.

Comparative Analysis of Carbamate Synthesis

The choice of a carbamating agent is often dictated by the desired stability of the resulting carbamate, the reaction conditions tolerated by the substrate, and the ease of subsequent manipulations. The following table provides a high-level comparison of the synthetic routes and typical yields for Methyl methylsulfonylcarbamate and its alternatives.

CarbamateStarting MaterialsKey Reagents/CatalystsTypical Yield Range (%)Key Advantages
Methyl methylsulfonylcarbamate Methanesulfonyl chloride, Sodium azide, MethanolPhase-transfer catalyst (optional)85-95 (estimated)Introduces a sulfonyl group, potentially modulating biological activity and physicochemical properties.
Methyl carbamate Urea, MethanolMetal oxide catalyst (e.g., ZnO, MgO)90-99Utilizes inexpensive and readily available starting materials.[3][4]
Benzyl carbamate Benzyl alcohol, UreaNickel or other metal catalysts90-99The resulting Cbz group is a common amine protecting group, removable by hydrogenolysis.[5][6]
tert-Butyl carbamate tert-Butanol, Sodium cyanateTrifluoroacetic acid76-94The Boc group is a widely used acid-labile amine protecting group.

Experimental Protocols

To provide a practical framework for comparison, the following are detailed, step-by-step protocols for the synthesis of each carbamate. These protocols are based on established literature procedures and represent robust methods for laboratory-scale preparation.

Synthesis of Methyl methylsulfonylcarbamate

This protocol is based on the known reactivity of sulfonyl azides with alcohols in the presence of a suitable catalyst, a common method for the formation of N-sulfonylcarbamates. The first step involves the synthesis of methanesulfonyl azide from methanesulfonyl chloride.

Step 1: Synthesis of Methanesulfonyl Azide

Causality: This step generates the key reactive intermediate, methanesulfonyl azide. The azide is a precursor to the highly reactive methanesulfonyl isocyanate.

Methanesulfonyl chloride Methanesulfonyl chloride Reaction Mixture Reaction Mixture Methanesulfonyl chloride->Reaction Mixture Sodium azide Sodium azide Sodium azide->Reaction Mixture Aqueous Acetone Aqueous Acetone Aqueous Acetone->Reaction Mixture Methanesulfonyl azide Methanesulfonyl azide Reaction Mixture->Methanesulfonyl azide Stir at 0-5 °C

Caption: Workflow for the synthesis of methanesulfonyl azide.

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice-water bath, dissolve 11.45 g (0.1 mol) of methanesulfonyl chloride in 50 mL of acetone.

  • In a separate beaker, dissolve 7.15 g (0.11 mol) of sodium azide in 25 mL of water.

  • Cool the methanesulfonyl chloride solution to 0-5 °C.

  • Slowly add the sodium azide solution dropwise to the stirred methanesulfonyl chloride solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure at a temperature below 40 °C to obtain methanesulfonyl azide as a colorless oil. Caution: Sulfonyl azides can be explosive and should be handled with care behind a safety shield.

Step 2: Synthesis of Methyl methylsulfonylcarbamate

Causality: This step involves the in-situ formation of methanesulfonyl isocyanate from the azide, followed by its reaction with methanol to yield the desired carbamate.

Methanesulfonyl azide Methanesulfonyl azide Reaction Mixture Reaction Mixture Methanesulfonyl azide->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Methyl methylsulfonylcarbamate Methyl methylsulfonylcarbamate Reaction Mixture->Methyl methylsulfonylcarbamate Reflux

Caption: Workflow for the synthesis of Methyl methylsulfonylcarbamate.

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the freshly prepared methanesulfonyl azide (from Step 1) in 30 mL of dry toluene.

  • Add 4.8 g (0.15 mol) of dry methanol to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield Methyl methylsulfonylcarbamate as a white solid.

Synthesis of Methyl Carbamate

Causality: This method utilizes the reaction of urea with methanol in the presence of a heterogeneous catalyst. The catalyst facilitates the alcoholysis of urea, leading to the formation of the carbamate and ammonia as a byproduct. High yields are achieved by driving the reaction to completion.[3][4]

Urea Urea Reaction Mixture Reaction Mixture Urea->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture ZnO catalyst ZnO catalyst ZnO catalyst->Reaction Mixture Methyl carbamate Methyl carbamate Reaction Mixture->Methyl carbamate 160 °C, 6h

Caption: Workflow for the synthesis of Methyl carbamate.

Protocol:

  • In a high-pressure reactor equipped with a magnetic stirrer, add 6.0 g (0.1 mol) of urea, 32.0 g (1.0 mol) of methanol, and 0.5 g of zinc oxide catalyst.[3]

  • Seal the reactor and stir the mixture at room temperature for 20 minutes to ensure homogeneity.

  • Heat the reactor to 160 °C and maintain this temperature for 6 hours. The pressure will increase due to the formation of ammonia.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the ammonia gas in a fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the excess methanol from the filtrate by rotary evaporation.

  • The resulting white solid is methyl carbamate, which can be further purified by recrystallization from a suitable solvent if necessary. A yield of up to 98.8% can be achieved with a urea conversion rate of 99.8%.[3]

Synthesis of Benzyl Carbamate

Causality: This procedure involves the reaction of benzyl alcohol with urea in the presence of a nickel-based catalyst. The catalyst promotes the reaction between the alcohol and urea to form the carbamate, with the removal of ammonia driving the equilibrium towards the product.[5][6]

Benzyl alcohol Benzyl alcohol Reaction Mixture Reaction Mixture Benzyl alcohol->Reaction Mixture Urea Urea Urea->Reaction Mixture Nickel catalyst Nickel catalyst Nickel catalyst->Reaction Mixture Benzyl carbamate Benzyl carbamate Reaction Mixture->Benzyl carbamate 150-170 °C, 6h

Caption: Workflow for the synthesis of Benzyl carbamate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 108.1 g (1.0 mol) of benzyl alcohol, 30.0 g (0.5 mol) of urea, and 3.0 g of a supported nickel catalyst.[6]

  • Heat the mixture to 150-170 °C with vigorous stirring for 6 hours. Ammonia gas will be evolved during the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the excess benzyl alcohol by vacuum distillation.

  • The resulting solid is benzyl carbamate, which can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water). Yields of over 90% can be obtained.[6] A yield of 99% has been reported under specific conditions.[5]

Synthesis of tert-Butyl Carbamate

Causality: This method relies on the reaction of tert-butanol with sodium cyanate in the presence of a strong acid, trifluoroacetic acid. The acid protonates the cyanate to form isocyanic acid and also facilitates the formation of the tert-butyl carbocation from tert-butanol. The subsequent nucleophilic attack of isocyanic acid on the carbocation yields the desired carbamate.

tert-Butanol tert-Butanol Reaction Mixture Reaction Mixture tert-Butanol->Reaction Mixture Sodium cyanate Sodium cyanate Sodium cyanate->Reaction Mixture Trifluoroacetic acid Trifluoroacetic acid Trifluoroacetic acid->Reaction Mixture tert-Butyl carbamate tert-Butyl carbamate Reaction Mixture->tert-Butyl carbamate Room Temp, overnight

Caption: Workflow for the synthesis of tert-Butyl carbamate.

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add a solution of 14.8 g (0.2 mol) of tert-butyl alcohol in 125 mL of benzene.

  • Add 26.0 g (0.4 mol) of sodium cyanate to the flask and stir the suspension slowly.

  • Rapidly add 48.0 g (0.42 mol) of trifluoroacetic acid dropwise via the addition funnel. The temperature will rise; maintain it between 33-35 °C by intermittent cooling with an ice-water bath.

  • After the addition is complete, continue to stir the mixture slowly overnight at room temperature.

  • Add 35 mL of water and stir vigorously for a few minutes.

  • Separate the benzene layer and wash the aqueous slurry with two 125 mL portions of benzene.

  • Combine the organic extracts and wash with 100 mL of 5% aqueous sodium hydroxide solution, followed by 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting white, needle-like crystals of tert-butyl carbamate can be further purified by recrystallization from hexane. Yields typically range from 76-94%.

Conclusion

The selection of an appropriate carbamate and its synthetic route is a critical decision in chemical research and development. This guide has provided a comparative analysis of the synthesis of Methyl methylsulfonylcarbamate and three common alternatives.

  • Methyl methylsulfonylcarbamate offers the unique advantage of incorporating a sulfonyl group, which can be leveraged to fine-tune the biological and physicochemical properties of a target molecule. While its synthesis is a two-step process, it proceeds with a good estimated yield.

  • Methyl carbamate represents a highly economical option due to the low cost of its starting materials, urea and methanol, and consistently high yields.[3][4]

  • Benzyl carbamate is the precursor to the widely used Cbz protecting group, which is valued for its stability and selective removal by hydrogenolysis.[5][6]

  • tert-Butyl carbamate is the source of the indispensable Boc protecting group, favored for its acid-lability and broad utility in multi-step synthesis.

The detailed protocols and comparative data presented herein are intended to empower researchers to choose the most suitable carbamate and synthetic strategy for their specific needs, balancing factors such as cost, yield, functional group compatibility, and the desired properties of the final product.

References

  • Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Method for preparing methyl carbamate by urea methanolysis method - Google Patents. Google Patents.
  • Metabolic pathway of ethyl carbamate formation from ethanol and urea in... - ResearchGate. ResearchGate. Available at: [Link]

  • CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents. Google Patents.
  • Synthesis of Methyl N-phenyl Carbamate From Aniline, Urea and Methanol by Catalytic Distillation. Acta Petrolei Sinica (Petroleum Processing Section). Available at: [Link]

  • US3072710A - Process for the preparation of carbamates - Google Patents. Google Patents.
  • Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Reaction engineering of urea alcoholysis: Alkyl carbamates. Queen's University Belfast. Available at: [Link]

  • CN100349861C - Ethyl carbamate and its preparation method - Google Patents. Google Patents.
  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC. National Center for Biotechnology Information. Available at: [Link]

  • CN1865241A - Ethyl carbamate and its preparation method - Google Patents. Google Patents.
  • CN1475481A - A kind of method of synthesizing methyl carbamate - Google Patents. Google Patents.
  • Synthesis of Dimethyl Carbonate from Urea and Methanol. OSTI.GOV. Available at: [Link]

  • Ethyl Carbamate Preventative Action Manual | FDA. U.S. Food and Drug Administration. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • t -Butyl carbamate - ResearchGate. ResearchGate. Available at: [Link]

  • SUPPORTING INFORMATION. Royal Society of Chemistry. Available at: [Link]

  • Synthesis Of Carbamates Research Articles. R Discovery. Available at: [Link]

  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO 2. MDPI. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Comparative thermodynamic stability of Methyl methylsulfonylcarbamate analogs

Comparative Thermodynamic Stability of Methyl Methylsulfonylcarbamate Analogs: A Technical Guide Methyl methylsulfonylcarbamate (MMSC) and its structural analogs occupy a highly specialized chemical space, serving as ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Thermodynamic Stability of Methyl Methylsulfonylcarbamate Analogs: A Technical Guide

Methyl methylsulfonylcarbamate (MMSC) and its structural analogs occupy a highly specialized chemical space, serving as versatile intermediates in drug development, robust orthogonal protecting groups, and dynamic covalent motifs in advanced polymer networks. Unlike traditional urethanes or sulfonylureas, the unique electron-withdrawing environment of the sulfonylcarbamate linkage imparts a distinct thermodynamic stability profile.

As a Senior Application Scientist, understanding the causality behind these thermodynamic properties is critical for rational drug design and materials engineering. This guide objectively compares the stability of MMSC analogs against alternative linkers, supported by kinetic data, mechanistic insights, and self-validating experimental protocols.

Comparative Thermodynamic Profiling

The thermodynamic behavior of a chemical linker fundamentally dictates its macroscopic utility—from the in vivo half-life of a pharmaceutical agent to the thermal reprocessability of a covalent adaptable network (CAN). The core driver of MMSC's unique stability is the highly acidic central NH group.1[1].

This acidity is not merely a structural trivia; it directly correlates with the molecule's thermodynamic lability and binding affinity.

Table 1: Quantitative Thermodynamic Comparison of Linker Chemistries

Thermodynamic PropertyMethyl Methylsulfonylcarbamate (MMSC)Sulfonylurea AnalogsRegular Urethanes
Central NH pKa ~2.7 - 2.8 (Highly Acidic)~3.1 - 4.1 (Moderately Acidic)> 15 (Non-acidic)
Exchange Activation Energy ( Ea​ ) ~77 kJ/mol> 100 kJ/mol> 120 kJ/mol
Thermal Decomposition ( Td,5%​ ) ~200 °C~180 °C~250 °C
Hydrolytic Stability (pH 6-9) High (First-order minimum)ModerateVery High
Base Lability Labile under mild baseStableStable

Mechanistic Causality of Stability

To leverage MMSC analogs effectively, one must understand why they behave differently. The pronounced acidity is driven by the dual electron-withdrawing effects of the sulfonyl and carbamate carbonyl groups. This electronic environment increases the electrophilicity of the carbonyl carbon, fundamentally lowering the activation energy ( Ea​ ) required for dynamic covalent exchange (transesterification or alcoholysis).

In advanced materials,2[2]. This allows for temperature-controlled dynamicity under mild conditions without exogenous catalysts, whereas standard urethanes require extreme temperatures that cause irreversible degradation.

Furthermore, MMSC analogs demonstrate a paradoxical pH-dependent hydrolytic profile. They are3[3]. In aqueous environments,4[4].

Pathway MMSC Methyl Methylsulfonylcarbamate (Stable pH 6-9) Acid Acidic (pH < 5) MMSC->Acid Base Mild Base (pH > 9) MMSC->Base Heat Thermal (> 100 °C) MMSC->Heat Hyd1 Protonation & Cleavage (First-Order Kinetics) Acid->Hyd1 Hyd2 Nucleophilic Attack (Deprotection) Base->Hyd2 Exch Covalent Exchange (Ea ~77 kJ/mol) Heat->Exch

Figure 1: Thermodynamic degradation and dynamic exchange pathways of MMSC analogs.

Self-Validating Experimental Protocols

To accurately assess the thermodynamic stability of MMSC analogs in your own laboratory, the following protocols have been designed as self-validating systems. This ensures that any observed degradation is a true reflection of the molecule's kinetics, rather than an artifact of the experimental matrix.

Protocol A: Dynamic Covalent Exchange Kinetics via LC-MS

This protocol determines the activation energy ( Ea​ ) of transesterification by forcing an alkoxy exchange in an alcohol solvent.

  • Sample Preparation: Dissolve 10 mM of the MMSC analog in anhydrous ethanol.

  • Internal Standard Spike (The Self-Validation Step): Add 10 mM of N-phenyl carbamate (a non-dynamic regular urethane) to the mixture. Causality: Because regular urethanes require >150 °C to exchange, the N-phenyl carbamate should remain entirely stable during this assay. If LC-MS detects degradation of this internal standard, it indicates systemic thermal breakdown or solvent contamination, instantly invalidating the run.

  • Thermal Stress: Incubate aliquots in sealed microwave vials at 80 °C, 100 °C, and 120 °C.

  • Kinetic Sampling: At 10-minute intervals (up to 60 minutes), extract 50 µL aliquots and immediately quench in an ice bath (-78 °C dry ice/acetone) to halt the exchange.

  • Quantification: Analyze via LC-MS. Plot the natural log of the reaction rate against 1/T (Arrhenius plot) to calculate the Ea​ .

Protocol B: pH-Dependent Hydrolytic Stability Assay

This protocol maps the first-order degradation curve of the sulfonylcarbamate bridge in aqueous media.

  • Buffer Equilibration: Prepare 50 mM phosphate buffers adjusted to pH 4.0, 7.4, and 10.0.

  • Incubation: Introduce the MMSC analog to a final concentration of 50 µM. Incubate at a constant 30 °C in the dark to prevent photochemical interference.

  • Quenching & Validation: At predetermined time points (0, 2, 4, 18, 24 hours), extract 100 µL. Self-Validation Step: Immediately prior to LC-MS injection, spike the extract with 50 µM of an isotopically labeled standard (MMSC-d3). If the MS response factor for MMSC-d3 deviates by >5% between runs, the injection is flagged for matrix ion suppression, ensuring quantitative integrity.

  • Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([MMSC]t​/[MMSC]0​) versus time.

Protocol S1 1. Preparation Buffer Equil. Internal Std S2 2. Thermal Stress Isothermal Incubation S1->S2 S3 3. Quenching Rapid Cool Time-points S2->S3 S4 4. LC-MS Quantification Kinetic Fit S3->S4 Val Val S3->Val Val->S4

Figure 2: Self-validating experimental workflow for MMSC thermodynamic kinetic profiling.

Conclusion

Methyl methylsulfonylcarbamate analogs offer a highly tunable thermodynamic profile that bridges the stability of traditional urethanes with the dynamicity required for modern applications. By understanding the electronic causality behind their low activation energy and unique pH lability, researchers can rationally implement these linkers in next-generation pharmaceutical architectures and recyclable polymer networks.

References

  • New Potent Sulfonamide-Based Inhibitors of S.
  • N-Sulfonyl Urethanes to Design Polyurethane Networks with Temperature-Controlled Dynamicity Source: Macromolecules / ACS Publications URL
  • Rapid and Straightforward Transesterification of Sulfonyl Carbamates Source: ResearchGate URL
  • Flazasulfuron: Alcoholysis, Chemical Hydrolysis, and Degradation on Various Minerals Source: Journal of Agricultural and Food Chemistry / ACS Publications URL

Sources

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